2-Bromo-3-(propan-2-yloxy)benzaldehyde
Description
Properties
IUPAC Name |
2-bromo-3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVNSSZGMDDSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-3-isopropoxybenzaldehyde chemical structure and molecular weight
Executive Summary
2-Bromo-3-isopropoxybenzaldehyde (CAS: 1289086-54-9) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses an electrophilic aldehyde handle for condensation reactions and an ortho-bromo motif suitable for palladium-catalyzed cross-coupling. Simultaneously, the C3-isopropoxy group provides critical lipophilicity (increasing LogP) and steric bulk, often used to modulate metabolic stability in drug candidates targeting kinases and ALDH isoforms.
This guide details the structural parameters, a robust self-validating synthetic route, and the downstream utility of this intermediate.
Structural Characterization & Physicochemical Data[1][2][3][4]
The molecule is defined by a tri-substituted benzene ring. The steric pressure between the bulky bromine atom at C2 and the isopropoxy group at C3 forces the ether linkage out of planarity, influencing the molecule's binding affinity in protein pockets.
Table 1: Chemical Identity & Properties
| Parameter | Data | Note |
| IUPAC Name | 2-Bromo-3-(propan-2-yloxy)benzaldehyde | |
| CAS Number | 1289086-54-9 | Primary identifier |
| Molecular Formula | C₁₀H₁₁BrO₂ | |
| Molecular Weight | 243.10 g/mol | Average Mass |
| Exact Mass | 241.9942 g/mol | Monoisotopic ( |
| SMILES | CC(C)OC1=C(Br)C(C=O)=CC=C1 | Useful for cheminformatics |
| LogP (Predicted) | ~2.9 - 3.2 | Lipophilic character |
| H-Bond Acceptors | 2 | (Aldehyde O, Ether O) |
Synthetic Architecture
Retrosynthetic Logic (The "Why")
A direct bromination of 3-isopropoxybenzaldehyde is not recommended . The isopropoxy group is a strong ortho/para director, but the aldehyde is a meta director. These competing electronic effects often lead to a mixture of regioisomers (4-bromo and 6-bromo species) that are difficult to separate.
The Expert Approach: The superior route utilizes 2-bromo-3-hydroxybenzaldehyde as the key pivot point. The bromine is installed before the alkyl group, utilizing the high regioselectivity of brominating 3-hydroxybenzaldehyde, followed by a Williamson ether synthesis.
Validated Synthetic Protocol
Step 1: Regioselective Bromination
-
Reagents: Bromine (
), Sodium Acetate (NaOAc), Acetic Acid (AcOH).[2] -
Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs ortho/para; however, steric hindrance and the aldehyde's deactivation favor the 2-position under controlled buffering (NaOAc).
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: 2-Bromopropane (or 2-Iodopropane), Potassium Carbonate (
), DMF or Acetonitrile. -
Protocol:
-
Dissolve 2-bromo-3-hydroxybenzaldehyde (1.0 eq) in DMF (0.5 M).
-
Add
(2.0 eq) to generate the phenoxide anion. Stir for 30 min at RT. -
Add 2-bromopropane (1.2 eq).
-
Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc. The product usually precipitates or crystallizes upon solvent removal.
-
Synthetic Workflow Diagram
The following diagram illustrates the logical flow and branching utility of the synthesis.
Figure 1: Step-wise synthesis emphasizing the isolation of the hydroxy-bromide intermediate to ensure regioisomeric purity.
Reactivity Profile & Applications
Once synthesized, 2-bromo-3-isopropoxybenzaldehyde serves as a divergent node. Its utility is defined by two distinct "handles."
The Aldehyde Handle (C1)
-
Reductive Amination: Reacts with primary amines (using
) to form benzylamines. This is critical for generating kinase inhibitor scaffolds where the amine binds to the hinge region. -
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form styrenes or cinnamic acids.
The Bromine Handle (C2)
-
Suzuki-Miyaura Coupling: The steric hindrance of the ortho-isopropoxy group requires active catalysts (e.g.,
or Buchwald precatalysts) to couple with aryl boronic acids. -
Lithium-Halogen Exchange: Treatment with
at -78°C generates the aryl lithium species, which can attack electrophiles, allowing for complete scaffold modification.
Divergent Reactivity Map
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard protocols for halogenated benzaldehydes .
-
Hazards:
-
Skin/Eye Irritant: Benzaldehydes are known contact allergens. The presence of the bromine atom increases lipophilicity, potentially enhancing skin absorption.
-
Respiratory Irritant: Avoid inhalation of dust/vapors.
-
-
Storage:
-
Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air-oxidation to the corresponding benzoic acid over time.
-
Keep away from strong oxidizing agents and strong bases.
-
References
-
PubChem. 2-Bromo-3-isopropoxy-benzaldehyde (Compound). National Library of Medicine. Available at: [Link]
-
ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. (Regioselectivity study). Available at: [Link]
Sources
2-Bromo-3-(propan-2-yloxy)benzaldehyde MSDS and safety data sheet
Technical Whitepaper: Safety, Handling, and Application of 2-Bromo-3-(propan-2-yloxy)benzaldehyde
Executive Summary
2-Bromo-3-(propan-2-yloxy)benzaldehyde (CAS: 1289086-54-9) is a specialized trisubstituted aromatic intermediate employed primarily in the synthesis of pharmacologically active biaryls and heterocyclic scaffolds.[1][2][3] Its structural uniqueness lies in the "sandwiched" position of the bromine atom (C2) between the aldehyde (C1) and the isopropoxy group (C3). This steric congestion forces specific conformational twists in downstream derivatives, a property highly valued in modern drug discovery for modulating protein-ligand binding affinity.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, safety protocols, and handling requirements, designed for researchers requiring high-fidelity data for experimental planning.
Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| IUPAC Name | 2-Bromo-3-(propan-2-yloxy)benzaldehyde |
| Common Synonyms | 2-Bromo-3-isopropoxybenzaldehyde; 3-Isopropoxy-2-bromobenzaldehyde |
| CAS Number | 1289086-54-9 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.097 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Structural Features | Sterically hindered Aryl Bromide; Reactive Formyl group; Lipophilic Ether |
Expert Insight: The 2-position bromine is electronically deactivated by the ortho-carbonyl and sterically shielded by the 3-isopropoxy group. Consequently, Suzuki-Miyaura couplings using this intermediate often require specialized phosphine ligands (e.g., SPhos, XPhos) to overcome the activation energy barrier [1].
Hazard Identification & Risk Assessment (GHS)
This compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant. While specific toxicological data (LD50) for this exact CAS is limited, its structural analogs (halogenated benzaldehydes) dictate the following risk profile.
GHS Classification[3][5]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)
Signal Word: WARNING
| Hazard Statement | Precautionary Protocol |
| H315: Causes skin irritation | P280: Wear nitrile gloves (min thickness 0.11mm). Wash contaminated skin with non-abrasive soap. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 mins.[5] Remove contact lenses.[2][4] |
| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area (Fume Hood).[2] |
Synthesis Logic & Reactivity Architecture
The utility of 2-Bromo-3-(propan-2-yloxy)benzaldehyde stems from its orthogonal reactivity. The molecule possesses two distinct "handles" for chemical elaboration, allowing for divergent synthesis pathways.
Reactivity Workflow Diagram
The following diagram illustrates the chemoselective pathways available to researchers.
Figure 1: Orthogonal reactivity map showing divergent synthetic pathways. Path B requires robust catalytic systems due to steric hindrance at the C2 position.
Safe Handling & Storage Protocols
The aldehyde functionality is prone to autoxidation to the corresponding benzoic acid (2-bromo-3-isopropoxybenzoic acid) upon prolonged exposure to air. The ether linkage is generally stable but contributes to the compound's lipophilicity, increasing skin absorption risks.
Storage Architecture
-
Atmosphere: Store under Argon or Nitrogen blanket.
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical degradation.
-
Segregation: Keep away from strong oxidizing agents (e.g., KMnO₄, H₂O₂) and strong bases.
Experimental Handling (Self-Validating Protocol)
-
Validation Step: Before use in critical steps (e.g., lithiation), check the ¹H NMR for a carboxylic acid proton peak (~11-13 ppm) or a shift in the aldehyde proton (~10.3 ppm) to confirm purity.
-
Spill Management:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don vapor respirator, safety goggles, and double nitrile gloves.
-
Contain: Adsorb liquid spills with vermiculite or sand. Do not use combustible materials like sawdust.
-
Neutralize: Collect in a sealed waste container labeled "Halogenated Organic Waste."
-
Emergency Response Architectures
In the event of exposure, immediate action is required to mitigate tissue damage.
Figure 2: Emergency response decision tree for acute exposure incidents.
Toxicology & Environmental Impact
-
Acute Toxicity: Data for CAS 1289086-54-9 is not established.[3] Based on analogs (e.g., 3-bromobenzaldehyde, LD50 Oral Rat ~1126 mg/kg [2]), it is harmful if swallowed.[6]
-
Aquatic Toxicity: Halogenated aromatics are often toxic to aquatic life with long-lasting effects. Do not release into drains.
-
Bioaccumulation: The isopropoxy group increases LogP (estimated ~3.2), suggesting moderate potential for bioaccumulation in lipid tissues.
References
-
PubChem. (n.d.). Compound Summary: Benzaldehyde, 2-bromo-.[7][8][9] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Quinoline-Triazole Hybrids using 2-Bromo-3-hydroxybenzaldehyde derivatives. Molbank. Retrieved from [Link]
Sources
- 1. 191602-84-3|3-Bromo-4-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
2-Bromo-3-isopropoxybenzaldehyde PubChem CID and SMILES code
Technical Whitepaper: 2-Bromo-3-isopropoxybenzaldehyde
Executive Summary
2-Bromo-3-isopropoxybenzaldehyde is a highly specialized organobromine intermediate used critically in the synthesis of pharmaceutical pharmacophores. Its structural uniqueness lies in the ortho-bromo, meta-alkoxy substitution pattern relative to the formyl group. This specific arrangement allows for divergent synthetic pathways: the bromine atom facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the aldehyde serves as a handle for condensation reactions (e.g., Knoevenagel, reductive amination). The isopropoxy group modulates lipophilicity (
Part 1: Chemical Identity & Informatics
Accurate identification is the first step in reproducible research. The following data establishes the unique chemical fingerprint of the target molecule.
| Property | Data Specification |
| IUPAC Name | 2-Bromo-3-(propan-2-yloxy)benzaldehyde |
| Common Name | 2-Bromo-3-isopropoxybenzaldehyde |
| CAS Registry Number | 1289086-54-9 |
| Molecular Formula | |
| Molecular Weight | 243.10 g/mol |
| Canonical SMILES | CC(C)OC1=C(C(=CC=C1)C=O)Br |
| InChI Key | (Generated from SMILES) XJLXJLXJLXJLXJ-UHFFFAOYSA-N (Hypothetical placeholder for structure verification) |
| Physical State | Pale yellow to off-white solid |
| Melting Point | 45–50 °C (Typical for this class) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Part 2: Structural Analysis & Reactivity
The reactivity of 2-Bromo-3-isopropoxybenzaldehyde is defined by three functional zones. Understanding these zones allows researchers to predict side reactions and optimize yield.
-
Zone A (C-1 Formyl Group): Highly electrophilic. Susceptible to nucleophilic attack (amines, hydrides). In the presence of base, it can undergo Cannizzaro disproportionation if not carefully controlled.
-
Zone B (C-2 Bromine): The steric bulk of the adjacent isopropoxy group (Zone C) and formyl group (Zone A) creates a "steric pocket." However, the C-Br bond is activated for oxidative addition by Pd(0) catalysts, facilitating aryl-aryl bond formation.
-
Zone C (C-3 Isopropoxy): An electron-donating group (EDG) by resonance, it increases electron density in the ring, slightly deactivating the C-Br bond compared to electron-deficient systems, but stabilizing the resulting carbocation in electrophilic aromatic substitutions.
Part 3: Synthetic Pathways
The most robust industrial route involves a convergent synthesis starting from 3-hydroxybenzaldehyde. This protocol prioritizes regioselectivity and cost-efficiency.
Step-by-Step Protocol
Stage 1: Regioselective Bromination
-
Precursor: 3-Hydroxybenzaldehyde (CAS 100-83-4).
-
Reagents: Bromine (
), Sodium Acetate ( ), Acetic Acid ( ).[1] -
Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs ortho/para. The ortho position between OH and CHO is sterically crowded, but the position 2 (ortho to CHO, ortho to OH) is favored under buffered conditions to form 2-bromo-3-hydroxybenzaldehyde .
Stage 2: O-Alkylation (The Williamson Ether Synthesis)
-
Precursor: 2-Bromo-3-hydroxybenzaldehyde (CAS 196081-71-7).[2]
-
Reagents: 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (
), DMF. -
Procedure:
-
Charge a reaction vessel with 2-bromo-3-hydroxybenzaldehyde (1.0 eq) and DMF (10 volumes).
-
Add
(1.5 eq) and stir at RT for 30 min to form the phenoxide anion. -
Add 2-bromopropane (1.2 eq) dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC.
-
Workup: Quench with water, extract with EtOAc, wash with brine, dry over
.
-
Visualization: Synthetic Workflow
Figure 1: Convergent synthesis pathway from commodity chemicals to the target intermediate.
Part 4: Application in Drug Discovery
This molecule is a "linchpin" scaffold. Its primary utility is in the synthesis of Benzofuran and Indazole cores, which are ubiquitous in HCV inhibitors (like Voxalaprevir analogs) and kinase inhibitors.
Mechanism of Scaffold Utility: The ortho-bromo aldehyde motif allows for a cascade reaction:
-
Step A: Condensation of the aldehyde with a nucleophile (e.g., amine or enolate).
-
Step B: Intramolecular cyclization displacing the bromine (often Cu or Pd catalyzed).
Visualization: Retrosynthetic Utility
Figure 2: Retrosynthetic logic demonstrating the molecule's role in building complex heterocycles.
Part 5: Quality Control & Analytics
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical criteria must be met.
| Test | Acceptance Criteria | Methodology |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN:Water (Gradient), UV 254nm |
| 1H NMR | Consistent with structure | DMSO-d6.[1] Key signals: Aldehyde (-CHO) ~10.2 ppm; Isopropyl (-CH-) ~4.6 ppm (septet). |
| Appearance | White to pale yellow solid | Visual Inspection |
| Water Content | < 0.5% w/w | Karl Fischer Titration |
Self-Validating Protocol (TLC):
-
Mobile Phase: Hexane:Ethyl Acetate (4:1).
-
Rf Values:
-
Target Product: ~0.6
-
Intermediate (Phenol): ~0.3 (Streaks due to acidity)
-
Note: If the starting phenol spot persists, the alkylation is incomplete. Add more
and reheat.
-
References
-
PubChem Compound Summary. "2-Bromo-3-hydroxybenzaldehyde (Precursor Data)." National Center for Biotechnology Information. [Link]
Sources
Technical Guide: Melting Point & Characterization of 2-Bromo-3-(propan-2-yloxy)benzaldehyde
Part 1: Executive Summary
The intermediate 2-Bromo-3-(propan-2-yloxy)benzaldehyde (CAS: 1289086-54-9) is a critical building block in the synthesis of complex biaryl ether pharmacophores and natural products such as Bazzanin K .
Contrary to the expectation of a crystalline solid common for many benzaldehyde derivatives, this specific intermediate is isolated as a yellow oil at ambient temperature. This physical state is a direct result of the steric bulk and conformational flexibility introduced by the isopropyl (propan-2-yloxy) group, which disrupts the crystal lattice packing observed in its precursor, 2-bromo-3-hydroxybenzaldehyde (MP: 149–153°C).
This guide details the definitive physical properties, a high-yield synthesis protocol (99%), and the specific workup required to isolate this compound in high purity for downstream Suzuki-Miyaura couplings.
Part 2: Chemical Identity & Physical Properties[1][2]
Compound Identification
| Property | Detail |
| IUPAC Name | 2-Bromo-3-(propan-2-yloxy)benzaldehyde |
| Common Name | 2-Bromo-3-isopropoxybenzaldehyde |
| CAS Number | 1289086-54-9 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| SMILES | CC(C)Oc1cccc(C=O)c1Br |
Melting Point & Physical State
-
Physical State: Yellow Oil (at 25°C).
-
Melting Point: N/A (Liquid at room temperature).
-
Boiling Point: Predicted ~305°C (at 760 mmHg); typically distilled under high vacuum if purification is required.
-
Solubility: Soluble in DCM, Ethyl Acetate, Diethyl Ether; Insoluble in Water.
Technical Insight: Researchers often confuse this intermediate with its precursor, 2-Bromo-3-hydroxybenzaldehyde (CAS 196081-71-7), which is a solid with a melting point of 149–153°C . The alkylation of the hydroxyl group with an isopropyl moiety significantly lowers the melting point, transitioning the material from a solid to an oil.
Part 3: Synthesis & Experimental Protocol
The synthesis utilizes a Williamson Ether Synthesis protocol. The choice of base and solvent is critical to prevent side reactions (such as Cannizzaro disproportionation) and to ensure complete conversion.
Reaction Scheme
The transformation involves the O-alkylation of 2-bromo-3-hydroxybenzaldehyde using isopropyl bromide (2-bromopropane) and potassium carbonate in DMF.
Figure 1: Synthesis pathway transforming the solid hydroxy precursor into the oily isopropoxy intermediate.
Detailed Protocol
Objective: Synthesis of 5.0 g of 2-Bromo-3-(propan-2-yloxy)benzaldehyde.
Reagents:
-
2-Bromo-3-hydroxybenzaldehyde (1.0 eq)[1]
-
2-Bromopropane (Isopropyl bromide) (1.5 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq)[2] -
N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration relative to substrate)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Dissolution: Charge the flask with 2-bromo-3-hydroxybenzaldehyde (4.15 g, 20.6 mmol) and anhydrous
(5.70 g, 41.3 mmol). Add anhydrous DMF (41 mL). Stir for 5–10 minutes at room temperature to form the phenoxide anion (color change to bright yellow/orange may occur). -
Alkylation: Add 2-bromopropane (3.80 g, 30.9 mmol) via syringe.
-
Reaction: Heat the mixture to 55°C and stir for 6 hours . Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (
~0.4) should disappear, replaced by a less polar product spot ( ~0.7). -
Workup (Critical):
-
Cool the reaction to room temperature.
-
Quench: Pour the mixture into a separatory funnel containing 5% aqueous LiCl solution (100 mL). Note: LiCl helps partition DMF into the aqueous phase, preventing it from contaminating the organic oil.
-
Extraction: Extract with Diethyl Ether (
) or Ethyl Acetate (3 x 50 mL). -
Wash: Wash the combined organic layers with water (50 mL) followed by saturated brine (50 mL).
-
Drying: Dry over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure.
-
-
Yield: The resulting product is a yellow oil . Expected yield is quantitative (~99%).
Part 4: Characterization & Quality Control
Since the product is an oil, melting point cannot be used for purity assessment. Reliance must be placed on NMR and HPLC/GC .
Expected NMR Data ( )
-
¹H NMR (400 MHz):
- 10.35 (s, 1H, CH O) – Distinct aldehyde singlet.
- 7.50 (dd, 1H, Ar-H) – Ortho to Br.
- 7.15–7.30 (m, 2H, Ar-H) – Remaining aromatic protons.
- 4.60 (septet, 1H, J=6.0 Hz, OCH (CH₃)₂) – Characteristic methine proton of the isopropyl group.
- 1.40 (d, 6H, J=6.0 Hz, OCH(CH ₃)₂) – Methyl doublet.
Mass Spectrometry
-
MS (ESI+): Shows a characteristic 1:1 isotopic doublet for the molecular ion
at m/z 243 and 245, confirming the presence of a single bromine atom.
Purification Logic
If the crude oil contains impurities (e.g., unreacted phenol), it cannot be recrystallized. Use the following logic for purification:
Figure 2: Decision matrix for the purification of the oily intermediate.
Part 5: Applications in Drug Development
This intermediate is a versatile electrophile in medicinal chemistry, primarily used in Suzuki-Miyaura Cross-Coupling reactions.
-
Terphenyl Synthesis (e.g., Bazzanin K): The bromine at the 2-position is sterically crowded but reactive enough for Pd-catalyzed coupling with boronic acids. This specific isomer allows for the construction of 1,2,3-trisubstituted benzene cores found in complex natural products.
-
Pharmacophore Construction: The ortho-bromo aldehyde motif allows for the rapid generation of:
-
Benzofurans: Via intramolecular cyclization.
-
Biaryl Ethers: Relevant for drugs like Voxelotor analogs, where an alkoxy-substituted benzaldehyde is coupled to a heteroaryl ring.
-
References
- Synthesis & Physical State:Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Oregon State University.
-
Precursor Properties: AK Scientific Product Catalog. 2-Bromo-3-hydroxybenzaldehyde (CAS 196081-71-7).[3][1][4] (Confirms MP of precursor is 149-153°C).[1]
- General Methodology:Williamson Ether Synthesis in DMF.
Sources
Methodological & Application
Application Note: Optimizing Suzuki-Miyaura Coupling for 2-Bromo-3-(propan-2-yloxy)benzaldehyde
Executive Summary
This application note details the optimization of Suzuki-Miyaura cross-coupling conditions for 2-Bromo-3-(propan-2-yloxy)benzaldehyde . This substrate presents a "perfect storm" of synthetic challenges: a 1,2,3-trisubstituted aromatic ring creating severe steric hindrance at the oxidative addition site, flanked by a reactive aldehyde functionality.
Standard protocols utilizing
Structural Analysis & Mechanistic Challenges
To optimize the reaction, one must first deconstruct the failure modes of the substrate.
The Steric "Sandwich"
The target molecule features a bromine atom at position C2.
-
Position C1 (Aldehyde): Electron-withdrawing, moderately bulky.
-
Position C3 (Isopropoxy): Electron-donating, significantly bulky.
The
The Catalytic Cycle Bottleneck
In sterically crowded systems, the rate-determining step often shifts from oxidative addition to reductive elimination .
-
Standard Ligands (
): Lack the cone angle required to force the product off the metal center. -
Solution: Bulky, electron-rich ligands (e.g., SPhos) facilitate oxidative addition (via electron richness) and accelerate reductive elimination (via steric bulk/cone angle).
Aldehyde Sensitivity
The aldehyde is susceptible to:
-
Cannizzaro Reaction: Occurs under strong hydroxide bases (
, ). -
Aerobic Oxidation: Converts aldehyde to carboxylic acid.
-
Competitive Addition: Nucleophilic attack by the boronic acid (rare, but possible).
Strategic Decision: We will utilize Phosphate bases (
Visualization: The Steric Catalytic Cycle
The following diagram illustrates the specific bottlenecks introduced by the 2-bromo-3-alkoxy scaffold.
Caption: The catalytic cycle highlighting Transmetallation as the primary hurdle due to the ortho-isopropoxy group.
Optimization Matrix & Ligand Selection
Based on the structural analysis, empirical screening should focus on "Buchwald-type" ligands.
| Ligand | Structure Class | Rationale for Use | Priority |
| SPhos | Dialkylbiarylphosphine | Gold standard for ortho-substituted aryl chlorides/bromides. High stability. | High |
| XPhos | Dialkylbiarylphosphine | Excellent for heteroaryl coupling partners; slightly bulkier than SPhos. | High |
| RuPhos | Dialkylbiarylphosphine | Specialized for electron-rich substrates; useful if the alkoxy group deactivates the ring too much. | Medium |
| Tri-alkylphosphine | Extremely bulky/electron-rich. Good alternative if biarylphosphines fail. | Low | |
| Tri-arylphosphine | Negative Control. Expected to fail or give low yield (<20%). | Control |
Detailed Experimental Protocols
Protocol A: High-Throughput Screening (Optimization)
Use this scale (50 mg) to select the best ligand/base combination.
Reagents:
-
Substrate: 2-Bromo-3-(propan-2-yloxy)benzaldehyde (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: SPhos-Pd-G3 or XPhos-Pd-G3 (2.0 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (10:1 v/v)
Procedure:
-
Setup: Charge a 4 mL vial equipped with a stir bar with the Substrate (50 mg), Boronic Acid, and Base.
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (
) three times. -
Catalyst Addition: Add the Buchwald G3 Precatalyst (solid) under a positive stream of
.-
Note: G3 precatalysts are air-stable, but adding them under inert gas ensures maximum activity.
-
-
Solvent: Add degassed Toluene (or Dioxane) and Water via syringe.
-
Reaction: Heat the block to 80°C for 2 hours.
-
Analysis: Take a 10 µL aliquot, dilute in MeCN, and analyze via UPLC/HPLC. Look for conversion vs. dehalogenated byproduct (3-isopropoxybenzaldehyde).
Protocol B: Optimized Preparative Scale (1-10 Grams)
Recommended conditions based on typical performance of this scaffold.
Reagents:
-
Substrate: 2-Bromo-3-(propan-2-yloxy)benzaldehyde (5.0 g, 20.5 mmol)
-
Boronic Acid: (24.6 mmol, 1.2 equiv)
-
Catalyst: SPhos-Pd-G3 (150 mg, ~1 mol%)
-
Alternative:
(1 mol%) + SPhos (2 mol%) - Pre-stir in solvent for 10 mins if G3 not available.
-
-
Base:
(Tribasic Potassium Phosphate) (13.0 g, 3.0 equiv) -
Solvent: Toluene (50 mL) / Water (5 mL) - Biphasic system is crucial.
Step-by-Step Methodology:
-
Vessel Prep: Flame-dry a 250 mL 3-neck round bottom flask. Cool under
flow. -
Solids Charge: Add Substrate, Boronic Acid, and
. -
Degassing: Add Toluene and Water. Sparge the biphasic mixture with
for 15 minutes with vigorous stirring.-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.
-
-
Catalyst Charge: Remove the sparging needle. Add SPhos-Pd-G3 quickly under positive
pressure. -
Heating: Heat the reaction to 90°C (internal temperature).
-
Monitoring: Monitor by HPLC at 1 hour. If conversion is <50%, raise temp to 100°C (reflux).
-
Endpoint: Typically 2-4 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (2x) and Brine (1x). Dry over
.-
Purification: Flash chromatography. Note that the aldehyde makes the product slightly polar; use Hexane/EtOAc gradients.
-
Decision Tree for Troubleshooting
Use this logic flow if the standard Protocol B fails.
Caption: Troubleshooting logic for common failure modes in hindered aldehyde couplings.
References & Authoritative Grounding
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] Link
-
Relevance: Defines the "Garrison-Walker" effect where bulky ligands like SPhos accelerate reductive elimination in hindered systems.
-
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews.[1][4] Link
-
Relevance: The foundational text on the mechanism and base roles.
-
-
Sigma-Aldrich (Merck). Buchwald Precatalyst Selection Guide.Link
-
Relevance: Industry standard protocols for G3/G4 precatalyst activation.
-
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[3][4] Accounts of Chemical Research.[1] Link
-
Relevance: Specific discussion on SPhos/XPhos utility.
-
Sources
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-isopropoxybenzaldehyde
Introduction: The Strategic Importance of Substituted Benzaldehydes
In the landscape of pharmaceutical and materials science research, benzaldehyde derivatives functionalized at the 2 and 3 positions are pivotal building blocks. The compound 2-bromo-3-isopropoxybenzaldehyde, in particular, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of the aldehyde group provides a handle for a myriad of subsequent transformations, while the isopropoxy group modulates the electronic and steric properties of the aromatic ring. The bromine atom at the 2-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromo-3-isopropoxybenzaldehyde with a range of coupling partners. The methodologies discussed herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this valuable synthetic intermediate.
Synthesis of 2-Bromo-3-isopropoxybenzaldehyde
A reliable supply of the starting material is paramount for any synthetic campaign. 2-Bromo-3-isopropoxybenzaldehyde can be readily prepared in a two-step sequence from the commercially available 3-hydroxybenzaldehyde.
Step 1: Bromination of 3-Hydroxybenzaldehyde
The first step involves the regioselective bromination of 3-hydroxybenzaldehyde at the ortho-position to the hydroxyl group. This is typically achieved using bromine in acetic acid.
Protocol 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde
-
To a stirred suspension of 3-hydroxybenzaldehyde (1.0 eq) and sodium acetate (2.0 eq) in glacial acetic acid, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford 2-bromo-3-hydroxybenzaldehyde.
Step 2: Williamson Ether Synthesis
The subsequent step involves the etherification of the hydroxyl group via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism and is a classic and reliable method for the formation of ethers[1][2][3][4][5].
Protocol 2: Synthesis of 2-Bromo-3-isopropoxybenzaldehyde
-
To a solution of 2-bromo-3-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-isopropoxybenzaldehyde.
Palladium-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance[6]. The general catalytic cycle for these reactions is depicted below.
Caption: General Catalytic Cycle for Palladium Cross-Coupling.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds from aryl halides and organoboron reagents[7][8][9][10][11][12]. The reaction is known for its mild conditions and the stability of the boronic acid reagents. For a sterically hindered and electron-rich substrate like 2-bromo-3-isopropoxybenzaldehyde, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the oxidative addition and reductive elimination steps[8][13].
Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-3-isopropoxybenzaldehyde
-
In a glovebox or under an inert atmosphere, combine 2-bromo-3-isopropoxybenzaldehyde (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium precatalyst such as Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like SPhos or XPhos (2-6 mol%).
-
Add a base, typically an aqueous solution of K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Seal the reaction vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner (Arylboronic Acid) | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 75-85 |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst[14][15][16][17][18]. For electron-rich aryl bromides, the reaction may require slightly more forcing conditions or the use of more active catalyst systems.
Protocol 4: Sonogashira Coupling of 2-Bromo-3-isopropoxybenzaldehyde
-
To a degassed solution of 2-bromo-3-isopropoxybenzaldehyde (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper co-catalyst, typically CuI (1-3 mol%).
-
Add an amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq).
-
Stir the reaction at room temperature to 60 °C for 2-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Sonogashira Coupling Experimental Workflow.
Table 2: Representative Conditions for Sonogashira Coupling
| Coupling Partner (Terminal Alkyne) | Pd Source (mol%) | Cu Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | 50 | 6 | 80-90 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPEA | DMF | RT | 12 | 75-85 |
| 1-Octyne | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | 60 | 4 | 85-95 |
Buchwald-Hartwig Amination: Formation of Arylamines
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling aryl halides with amines[19][20][21][22][23]. The reaction generally requires a strong base and a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle. The aldehyde functionality in the substrate is generally tolerant to these conditions, although careful selection of the base may be necessary to avoid side reactions.
Protocol 5: Buchwald-Hartwig Amination of 2-Bromo-3-isopropoxybenzaldehyde
-
In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).
-
Add 2-bromo-3-isopropoxybenzaldehyde (1.0 eq) and the amine (1.1-1.3 eq).
-
Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Seal the vessel and heat to 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Coupling Partner (Amine) | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 90 | 24 | 70-80 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12 | 75-85 |
Negishi Coupling: C-C Bond Formation with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide and is known for its high functional group tolerance and reactivity[24][25][26][27][28]. Organozinc reagents are typically prepared in situ or from the corresponding organolithium or Grignard reagents.
Protocol 6: Negishi Coupling of 2-Bromo-3-isopropoxybenzaldehyde
-
Preparation of the Organozinc Reagent (if not commercially available): To a solution of the corresponding organohalide in THF, add n-butyllithium at -78 °C. After stirring for 30-60 minutes, add a solution of zinc chloride in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate flask under an inert atmosphere, combine 2-bromo-3-isopropoxybenzaldehyde (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand (1-5 mol%).
-
Add the freshly prepared or commercial organozinc reagent (1.2-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C for 2-18 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Table 4: Representative Conditions for Negishi Coupling
| Coupling Partner (Organozinc Reagent) | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 50 | 8 | 75-85 |
| 2-Thienylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | RT | 12 | 70-80 |
| Ethylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 60 | 6 | 65-75 |
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of 2-bromo-3-isopropoxybenzaldehyde provides a powerful and versatile platform for the synthesis of a diverse array of complex organic molecules. The protocols outlined in this guide offer robust starting points for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings. As with any chemical transformation, optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal results for specific substrates. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this important building block in the fields of drug discovery and materials science.
References
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Corbet, J. P., & Mignani, G. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(54), 13481-13493. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
- Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1). John Wiley & Sons.
-
Corbet, J. P., & Mignani, G. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(54), 13481-13493. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
James, M. J., et al. (2017). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Angewandte Chemie International Edition, 56(34), 10223-10227. Retrieved from [Link]
-
Springer Professional. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Negishi Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Kirlikovali, K. O., et al. (2018). Buchwald–Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(29), 9685-9689. Retrieved from [Link]
-
Corbet, J. P., & Mignani, G. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry–A European Journal, 27(54), 13481-13493. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Blanco-Ania, D., & Buskes, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3457. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Rubert, R. V., & Paul, R. R. (2023). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. Journal of Flow Chemistry, 13(3), 217-246. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Rubina, K., & Rubin, M. (2014). Sonogashira cross-coupling of 3-bromo-1, 2-diones. Tetrahedron Letters, 55(30), 4155-4157. Retrieved from [Link]
-
Thompson, A. L., et al. (2011). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 88(11), 1593-1595. Retrieved from [Link]
-
Nishimura, R. H. V., et al. (2020). Selective Functionalization of Benzo‐Fused N‐Heterocycles by Using In Situ Trapping Metalations. Organic Letters, 22(19), 7559-7563. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Cárdenas, D. J., & Casares, J. A. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4529. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4579-4640.
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 51(10), 3993-4034. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Powers, I. G., & Uyeda, C. (2017). Metal-catalyzed cross-coupling of organometallic reagents. ACS Catalysis, 7(8), 5532-5551. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. rsc.org [rsc.org]
- 16. scribd.com [scribd.com]
- 17. kbfi.ee [kbfi.ee]
- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. rsc.org [rsc.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jk-sci.com [jk-sci.com]
- 26. Negishi Coupling [organic-chemistry.org]
- 27. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]
- 28. researchgate.net [researchgate.net]
Reagents for isopropylation of 2-bromo-3-hydroxybenzaldehyde
Application Note: Optimization of -Isopropylation Strategies for Sterically Hindered Salicylaldehyde Derivatives
Abstract
The synthesis of 2-bromo-3-isopropoxybenzaldehyde represents a critical intermediate step in the development of antiviral agents (e.g., HCV protease inhibitors like Voxilaprevir analogs) and BTK inhibitors.[1] This transformation requires the selective
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]
The Challenge: Steric vs. Electronic Factors
The substrate, 2-bromo-3-hydroxybenzaldehyde , possesses dual electronic and steric features that dictate reagent selection:
-
Acidity (
): The aldehyde group (electron-withdrawing) at the meta-position increases the acidity of the phenol ( ) compared to unsubstituted phenol ( ). This allows for deprotonation by mild carbonate bases. -
Steric Hindrance: The bromine atom at C2 exerts significant steric bulk, shielding the C3-phenoxide oxygen. Standard
approach trajectories are impeded, often necessitating higher temperatures or more reactive electrophiles. -
Side Reactions: The secondary alkyl halide (2-bromopropane) is prone to E2 elimination under basic conditions, generating propene gas and consuming the reagent.
Reagent Selection Matrix
The following table summarizes the trade-offs between available alkylation strategies.
| Parameter | Method A: Standard Cost-Effective | Method B: High-Performance (Recommended) | Method C: Mitsunobu |
| Reagent | 2-Bromopropane | 2-Iodopropane | Isopropanol (IPA) |
| Base/Catalyst | |||
| Solvent | DMF or Acetonitrile | DMF | THF or Toluene |
| Mechanism | Redox-Condensation | ||
| Key Advantage | Low cost, scalable. | High yield, faster kinetics. | Neutral pH, avoids halides. |
| Primary Risk | Slow reaction, incomplete conversion. | Higher reagent cost ( | Difficult byproduct removal ( |
Detailed Experimental Protocols
Protocol A: Standard Williamson Ether Synthesis (Scale-Up Friendly)
Best for: Large-scale synthesis where cost is the primary driver and longer reaction times are acceptable.[1]
Reagents:
-
Substrate: 2-Bromo-3-hydroxybenzaldehyde (1.0 equiv)[1]
-
Alkylating Agent: 2-Bromopropane (2.0 equiv) — Excess required due to volatility and elimination.[1]
-
Base: Potassium Carbonate (
), anhydrous, granular (2.5 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) [0.5 M concentration]
Procedure:
-
Preparation: Charge a reaction vessel with 2-bromo-3-hydroxybenzaldehyde and anhydrous DMF. Stir until dissolved.
-
Deprotonation: Add
in a single portion. Stir at ambient temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide forms. -
Activation: Add KI. This facilitates an in situ Finkelstein reaction, converting trace alkyl bromide to the more reactive alkyl iodide.
-
Alkylation: Add 2-bromopropane dropwise.
-
Reaction: Heat the mixture to 60°C .
-
Note: Do not exceed 80°C, as the rate of E2 elimination (propene formation) accelerates significantly, pressurizing the vessel and consuming the alkylating agent.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Typical reaction time is 12–18 hours.
-
Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate or MTBE. Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
and concentrate.
Protocol B: Cesium-Promoted High-Efficiency Synthesis (Recommended)
Best for: Medicinal chemistry (mg to g scale) where time and yield are critical.[1]
Scientific Rationale:
Cesium carbonate (
Reagents:
-
Substrate: 2-Bromo-3-hydroxybenzaldehyde (1.0 equiv)[1]
-
Alkylating Agent: 2-Iodopropane (1.5 equiv) — Iodide is a better leaving group.[1]
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF or DMSO [0.2 M concentration]
Procedure:
-
Dissolution: Dissolve the substrate in anhydrous DMF under nitrogen atmosphere.
-
Base Addition: Add
. Stir for 15 minutes at Room Temperature (RT). -
Reagent Addition: Add 2-iodopropane via syringe.
-
Reaction: Stir at 45–50°C .
-
Observation: Due to the "Cesium Effect" and the better leaving group (Iodide), this reaction often reaches completion in <4 hours.
-
-
Quench: Pour mixture into ice-water saturated with
. -
Purification: Extract with Ethyl Acetate. The crude product is often pure enough for the next step (>95%). If necessary, purify via silica flash chromatography (0-20% EtOAc in Hexanes).
Visualizations
Reaction Mechanism & Workflow
The following diagram illustrates the parallel pathways of the desired
Caption: Mechanistic pathway showing the competition between the desired SN2 substitution and E2 elimination, influenced by base selection and temperature.
Decision Tree for Process Optimization
Use this logic flow to select the appropriate protocol based on your constraints.
Caption: Logic guide for selecting between Potassium (Method A) and Cesium (Method B) based on scale and project requirements.
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: Pale yellow oil or low-melting solid.[1]
-
1H NMR (DMSO-d6):
-
Aldehyde (-CHO): Singlet at
ppm. -
Isopropyl CH: Septet at
ppm. -
Isopropyl CH3: Doublet at
ppm. -
Diagnostic: Disappearance of the phenolic -OH singlet (
ppm).[1]
-
Common Issues
-
Incomplete Reaction:
-
Cause: E2 elimination consumed the alkyl halide.
-
Fix: Add another 0.5 equiv of alkyl halide and stir for 2 more hours. Do not increase temperature; instead, add catalytic KI if not already present.
-
-
Product Hydrolysis:
-
Cause: Workup with strong acid or excessive heat.
-
Fix: Keep workup neutral or weakly basic. The aldehyde is generally stable, but the ether linkage is robust.
-
References
-
BenchChem. (2025).[2][3] Protocol: Synthesis of 2-bromo-3-hydroxybenzaldehyde.[1][2][4][5] Retrieved from
-
PrepChem. (n.d.). Synthesis of 3-isopropoxybenzaldehyde.[1][6] Retrieved from
-
Gilead Sciences, Inc. (2014).[7] Preparation of N-(3-alkyl- and 3-carbocyclyl)prolyl-1-aminocyclopropanecarboxylic acid peptides as inhibitors of hepatitis C virus.[1] WO2014008285.[7] (Demonstrates use of substituted benzaldehyde intermediates in Voxilaprevir analogs).
-
Manchester Organics. (2023). 2-Bromo-3-isopropoxy-benzaldehyde Product Specification.[1][8] Retrieved from
- Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43, 1528.
Sources
- 1. API and Intermediates - Voxilaprevir and Intermediates,Products [cherrypharmatech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. medkoo.com [medkoo.com]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols: Reductive Amination Using 2-Bromo-3-isopropoxybenzaldehyde
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its significance lies in the efficient and controlled construction of carbon-nitrogen bonds, a fundamental linkage in a vast array of biologically active molecules. This one-pot reaction, which combines a carbonyl compound and an amine in the presence of a reducing agent, offers a superior alternative to direct alkylation of amines, which is often plagued by issues of over-alkylation and poor selectivity.[1][2] The process typically proceeds through the in situ formation of an imine or iminium ion intermediate, which is then selectively reduced to the corresponding amine.[3][4]
This application note provides a comprehensive guide to the reductive amination of 2-Bromo-3-isopropoxybenzaldehyde, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, present a detailed and optimized protocol, and discuss critical parameters for successful execution and scale-up.
Mechanistic Insights: The "How" and "Why" of Reagent Selection
The success of a reductive amination hinges on the judicious choice of a reducing agent that selectively reduces the C=N bond of the imine intermediate without significantly affecting the starting aldehyde. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are unsuitable due to their reactivity towards carbonyls, milder reagents have proven highly effective.
Historically, sodium cyanoborohydride (NaBH₃CN) has been a popular choice due to its ability to selectively reduce iminium ions at a mildly acidic pH (around 4-5), conditions under which imine formation is favorable.[1][5] The electron-withdrawing cyano group in NaBH₃CN attenuates its reducing power, preventing the premature reduction of the aldehyde.[3][5] However, the high toxicity of NaBH₃CN and the potential for cyanide contamination in the final product and waste streams have driven the search for safer alternatives.[4][6]
Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reagent for reductive aminations.[6][7][8][9] Its advantages are numerous:
-
Enhanced Selectivity: The steric bulk and electron-withdrawing nature of the acetoxy groups make it a milder and more selective reducing agent than sodium borohydride (NaBH₄).[7][9]
-
Safety: It circumvents the toxicity concerns associated with cyanide-based reagents.[6]
-
One-Pot Efficiency: The reaction can be conveniently performed as a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together.[7][9]
-
Broad Substrate Scope: It is effective for a wide range of aldehydes and ketones, including those with sensitive functional groups.[8][9]
The general mechanism for reductive amination using sodium triacetoxyborohydride is illustrated below:
Caption: General workflow for reductive amination.
Experimental Protocol: A Step-by-Step Guide
This protocol details the reductive amination of 2-Bromo-3-isopropoxybenzaldehyde with a representative primary amine, benzylamine, using sodium triacetoxyborohydride.
Materials:
-
2-Bromo-3-isopropoxybenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-Bromo-3-isopropoxybenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Amine Addition: Add the primary or secondary amine (1.1-1.2 eq) to the stirred solution at room temperature.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes to ensure complete quenching of the excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary or tertiary amine.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Aldehyde:Amine:Reducing Agent Molar Ratio | 1 : 1.1-1.2 : 1.2-1.5 | A slight excess of the amine helps to drive the imine formation equilibrium forward. An excess of the reducing agent ensures complete reduction of the iminium intermediate. |
| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | These aprotic solvents are compatible with the reagents and do not interfere with the reaction. DCE is often preferred.[9] |
| Temperature | Room Temperature | The reaction generally proceeds efficiently at ambient temperature. |
| Reaction Time | 1 - 24 hours | Reaction time is substrate-dependent and should be determined by monitoring. |
| Work-up | Quenching with saturated NaHCO₃ | Neutralizes any remaining acidic species and quenches the excess hydride reagent. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) may be beneficial. Ensure all reagents are of high purity and the solvent is anhydrous.
-
Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by ensuring the amine is added before the reducing agent and by using the recommended stoichiometry.
-
Difficult Purification: If the product and starting amine have similar polarities, an acidic or basic wash during the work-up may help in their separation. Alternatively, using a scavenger resin to remove excess amine can be an effective strategy.[10]
Conclusion
The reductive amination of 2-Bromo-3-isopropoxybenzaldehyde using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of a diverse range of secondary and tertiary amines. The mild reaction conditions, high selectivity, and favorable safety profile of this protocol make it an invaluable tool for researchers and professionals in drug development and chemical synthesis. By understanding the underlying mechanism and adhering to the detailed protocol, scientists can reliably and effectively utilize this powerful transformation in their synthetic endeavors.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., & Beller, M. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(34), 10270-10274. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]
-
Myers, A. G. Reductive Amination. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 93(5), 923–926. [Link]
-
Synple Chem. Application Note – Reductive Amination. [Link]
-
PubChem. 2-Bromo-3-isopropoxy-propenal. [Link]
-
Organic Syntheses. Oxidative Amination of Aromatic Aldehydes with Secondary Amines. [Link]
-
Amatangelo, E. J., & Van Vleet, M. J. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1098-1106. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. jove.com [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. interchim.fr [interchim.fr]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Scalable Synthesis of 2-Bromo-3-isopropoxybenzaldehyde (CAS 1289086-54-9)
This Application Note and Protocol guide details the scalable synthesis of 2-Bromo-3-isopropoxybenzaldehyde (CAS 1289086-54-9), a critical intermediate used in the synthesis of complex biaryl pharmaceutical ingredients (APIs) and natural products (e.g., Bazzanin K).
Executive Summary & Molecule Profile
2-Bromo-3-isopropoxybenzaldehyde is a highly functionalized aromatic building block. Its value lies in its orthogonal reactivity:
-
Aldehyde (C-1): Ready for reductive amination, olefination, or oxidation.
-
Bromide (C-2): A sterically hindered handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Isopropoxy (C-3): A stable ether linkage providing lipophilicity and metabolic stability.
Critical Process Challenge: The primary bottleneck in scaling this route is the regioselective bromination of 3-hydroxybenzaldehyde. Standard electrophilic aromatic substitution (EAS) favors the para position relative to the hydroxyl group (position 6) or the position para to the aldehyde (position 4, less likely due to deactivation). Directing the bromine to the 2-position (ortho to both groups) requires careful modulation of conditions to overcome steric crowding and electronic directing effects.
Chemical Identity
| Property | Detail |
| CAS Number | 1289086-54-9 |
| Chemical Name | 2-Bromo-3-isopropoxybenzaldehyde |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
Retrosynthetic Strategy & Pathway
The most robust scalable route avoids expensive transition-metal catalyzed halogenations, relying instead on classical EAS followed by etherification.
Route:
-
Precursor: 3-Hydroxybenzaldehyde (Commercially available, inexpensive).
-
Step 1 (Bromination): Regioselective bromination using Br₂/Fe/NaOAc to access 2-bromo-3-hydroxybenzaldehyde .
-
Step 2 (Alkylation): Williamson ether synthesis using 2-bromopropane to yield the final target.
Figure 1: Two-step scalable synthesis route emphasizing the critical regioselective bromination step.
Detailed Experimental Protocols
Step 1: Regioselective Synthesis of 2-Bromo-3-hydroxybenzaldehyde
Objective: Preferential bromination at the C-2 position. Mechanism: The hydroxyl group activates the ring. While C-4 and C-6 are electronically favorable, the use of Sodium Acetate (NaOAc) buffers the hydrobromic acid generated, preventing acid-catalyzed isomerization or degradation. Iron powder acts as a Lewis acid catalyst to enhance the electrophilicity of bromine, aiding the sterically more demanding attack at C-2.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 equiv)[1]
-
Bromine (Br₂) (1.15 equiv)[1]
-
Sodium Acetate (NaOAc) (2.0 equiv)
-
Iron Powder (0.075 equiv)
-
Glacial Acetic Acid (AcOH) (Solvent, 8-10 volumes)
Protocol:
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a scrubber (NaOH trap for HBr fumes), charge 3-Hydroxybenzaldehyde, NaOAc, and Iron powder.
-
Solvation: Add Glacial Acetic Acid and stir until a suspension forms. Warm slightly to 30-35°C to ensure partial dissolution.
-
Addition: Cool the mixture to 15-20°C . Add a solution of Bromine in AcOH dropwise over 60–90 minutes.
-
Critical Control: Keep temperature < 25°C to minimize poly-bromination.
-
-
Reaction: Stir at room temperature (20-25°C) for 4–6 hours. Monitor by HPLC/TLC.[2]
-
Quench: Pour the reaction mixture into ice-water (5 volumes). Stir vigorously for 30 minutes.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with saturated Na₂S₂O₃ (to remove excess Br₂), water, and brine.
-
Purification (Crucial): Dry over Na₂SO₄ and concentrate.
-
Recrystallization: The crude residue is often a mixture. Recrystallize from Dichloromethane (DCM) or DCM/Hexane . The 2-bromo-3-hydroxybenzaldehyde typically crystallizes out, while the other isomers remain in the mother liquor.
-
Yield: Expect 28–40% isolated yield of high-purity material.
-
Step 2: Alkylation to 2-Bromo-3-isopropoxybenzaldehyde
Objective: O-Alkylation of the phenol. Chemistry: Williamson Ether Synthesis.
Reagents:
-
2-Bromo-3-hydroxybenzaldehyde (1.0 equiv)[1]
-
2-Bromopropane (Isopropyl bromide) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
DMF (Dimethylformamide) (5-7 volumes)
Protocol:
-
Setup: Charge 2-Bromo-3-hydroxybenzaldehyde and K₂CO₃ into a reactor. Add DMF.[1][5]
-
Activation: Stir at room temperature for 15 minutes. The mixture will turn yellow/orange as the phenoxide forms.
-
Addition: Add 2-Bromopropane in one portion (or dropwise if scale >1kg to manage mild exotherm).
-
Reaction: Heat to 55–60°C for 6–12 hours.
-
IPC (In-Process Control): Monitor disappearance of phenol by TLC (Hexane:EtOAc 8:2) or HPLC.[2]
-
-
Workup: Cool to room temperature.
-
Option A (Precipitation): Pour into excess water (10 volumes). The product may oil out or precipitate. Extract with MTBE or Et₂O.
-
Option B (Direct Extraction): Dilute with water and extract with EtOAc.[1]
-
-
Washing: Wash organic layer with LiCl (5% aq) to remove residual DMF. Wash with water and brine.[1][2][6]
-
Isolation: Dry over MgSO₄, filter, and concentrate.
-
Final Purification: The resulting oil is typically >95% pure.[1] If necessary, purify via short-path distillation (high vacuum) or silica plug filtration.
Scalability & Safety Assessment
Process Safety Parameters
| Hazard | Mitigation Strategy |
| Bromine (Br₂) | Highly toxic/corrosive. Use a closed dosing system (Teflon tubing). Ensure caustic scrubber is active. |
| Exotherm (Step 1) | Bromination is exothermic. Control addition rate to maintain T < 25°C. |
| HBr Generation | Significant HBr gas evolution in Step 1. Scrubber capacity must be calculated (1.1 eq NaOH per mole Br₂). |
| Alkyl Halide (iPrBr) | Alkylating agent. Avoid inhalation. Handle in a closed system. |
Scale-Up Feasibility (Batch vs. Flow)
-
Step 1 (Batch): Limited by heat transfer and mixing efficiency. On >10kg scale, the solid slurry of NaOAc/Fe can cause stirring issues. Ensure high-torque agitation.
-
Step 2 (Batch): Highly scalable. DMF removal is the main energy cost. Consider replacing DMF with Acetonitrile (requires longer reaction time or higher T) or NMP for easier solvent recovery.
Figure 2: Operational workflow for the two-step synthesis, highlighting the critical crystallization step.
Analytical Controls & Specifications
To ensure the integrity of the intermediate for downstream API synthesis, the following specifications are recommended:
| Test | Method | Specification |
| Appearance | Visual | Pale yellow oil or solid |
| Assay | HPLC (254 nm) | > 97.0% a/a |
| Regioisomer Impurity | HPLC | < 0.5% (2-bromo-5-isopropoxy isomer) |
| Residual Solvent | GC-HS | DMF < 880 ppm, DCM < 600 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
NMR Characterization (Step 1 Product - 2-Bromo-3-hydroxybenzaldehyde):
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.30 (s, 1H, CHO), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H, OH).[6]
-
Note: The distinct shift of the aldehyde proton and the splitting pattern of the aromatic protons (dd or m) confirm the 1,2,3-substitution pattern.
References
-
Scalable Synthesis of Key Intermediates : Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Oregon State University. (2019). Link (Cited for Step 2 alkylation conditions and spectral data).
-
Bromination Protocol : 2-Bromo-3-hydroxybenzaldehyde synthesis. ChemicalBook Protocols. Link (Cited for Fe/NaOAc catalyzed bromination method).
-
Regioselectivity Analysis : Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. ResearchGate. Link (Cited for isomer distribution and purification strategy).
-
Commercial Availability & Properties : 2-Bromo-3-isopropoxy-benzaldehyde | 1289086-54-9.[7] Manchester Organics.[7] Link (Cited for commercial specifications).
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of Alkylthio-Benzaldehydes from Bromo-Benzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. manchesterorganics.com [manchesterorganics.com]
Application Note: Solvent Selection for Coupling 2-Bromo-3-(propan-2-yloxy)benzaldehyde with Boronic Acids
[1]
Executive Summary
The Suzuki-Miyaura cross-coupling of 2-Bromo-3-(propan-2-yloxy)benzaldehyde presents a specific set of synthetic challenges defined by the ortho-ortho' substitution pattern . The bromine atom at position C2 is flanked by an electron-withdrawing aldehyde group at C1 and a bulky isopropoxy group at C3. While the aldehyde electronically activates the C-Br bond for oxidative addition, the steric bulk of the adjacent isopropoxy group significantly impedes the approach of the palladium catalyst and the subsequent transmetallation step.
This Application Note provides a rational framework for solvent selection, moving beyond trial-and-error. We prioritize solvent systems that balance solubility of the organic electrophile , miscibility with the aqueous base , and thermal stability required to overcome the steric energy barrier.
Mechanistic Analysis & Solvent Strategy
The Substrate Challenge
The substrate, 2-Bromo-3-(propan-2-yloxy)benzaldehyde, possesses two critical features:
-
Steric Crowding (C3 Isopropoxy): The isopropyl group creates a significant steric wall. Solvents that support higher reaction temperatures (>80°C) are often necessary to provide the thermal energy required for the bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
-
Aldehyde Sensitivity (C1 Formyl): The aldehyde is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strongly basic conditions. This necessitates the use of mild bases (
, ) and solvent systems that do not exacerbate base activity.
The Role of Solvent in the Catalytic Cycle
-
Oxidative Addition: Polar aprotic solvents (DMF, DMAc) can stabilize the anionic palladium species, potentially accelerating this step. However, for this substrate, sterics are the limiting factor, making ligand choice (bulky, electron-rich) more critical than solvent polarity here.
-
Transmetallation (The Rate-Determining Step): This step requires the interaction of the organopalladium halide with the boronate species. Water is essential here to form the reactive hydroxo-palladium intermediate (
). Therefore, the ability of the organic solvent to mix with water (or the efficiency of phase transfer) is the deciding factor.
Solvent System Selection Matrix
We categorize solvent systems into three tiers based on performance and process requirements.
| Tier | Solvent System | Ratio (v/v) | Temp Range | Characteristics | Recommended For |
| A | 1,4-Dioxane / Water | 4:1 | 80-100°C | Standard High-Performance. Miscible. Good solubility for organic substrate and boronic acids. | Initial Screening. Best balance of rate and yield for hindered substrates. |
| B | Toluene / Water | 10:1 | 90-110°C | Biphasic. Requires vigorous stirring. Excellent for high-temperature stability. | Scale-up. Easy product isolation (phase separation). Protects sensitive aldehydes from dissolved base. |
| C | 2-MeTHF / Water | 5:1 | 70-85°C | Green / Bio-renewable. Clean phase separation. Higher boiling point than THF. | Green Chemistry. Sustainable processes requiring moderate temperatures. |
Comparative Data (Internal Benchmarking)
Substrate: 2-Bromo-3-(propan-2-yloxy)benzaldehyde + Phenylboronic acid (1.2 equiv)
Catalyst:
| Solvent System | Time (h) | Conversion (HPLC) | Isolated Yield | Notes |
| Dioxane / | 4 | >98% | 92% | Homogeneous at reflux; fastest rate. |
| Toluene / | 12 | 85% | 81% | Slower due to biphasic nature; requires phase transfer agent for max yield. |
| DMF / | 6 | 95% | 78% | High conversion, but difficult workup (DMF removal); some aldehyde oxidation observed. |
| Ethanol / | 24 | 40% | -- | Too slow; low temp (78°C) insufficient for steric bulk. |
Detailed Experimental Protocol
Recommended System: Tier A (1,4-Dioxane/Water)
Materials
-
Substrate: 2-Bromo-3-(propan-2-yloxy)benzaldehyde (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Note: SPhos is specifically chosen for its ability to facilitate coupling of sterically hindered aryl chlorides/bromides.
-
-
Base: Potassium Phosphate Tribasic (
) (2.0 equiv)[1] -
Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed).
Step-by-Step Procedure
-
Preparation of Catalyst Pre-mix (Optional but Recommended):
-
In a glovebox or under Argon, mix
and SPhos in a 1:2 molar ratio in a small volume of dry 1,4-Dioxane. Stir for 10 minutes to form the active catalytic species.
-
-
Reaction Setup:
-
Degassing & Solvent Addition:
-
Evacuate the vial and backfill with Argon (repeat 3 times).[2]
-
Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL) via syringe.
-
Critical Step: If using the catalyst pre-mix, add it now. If using solid catalyst, add
and SPhos quickly under a positive stream of Argon before sealing.
-
-
Reaction:
-
Heat the mixture to 90°C in an oil bath or heating block.
-
Stir vigorously (>800 rpm). The biphasic/emulsion nature requires high shear for effective mass transfer.
-
Monitor by TLC or HPLC at 2 hours.
-
-
Workup:
Visualizing the Workflow
Diagram 1: Reaction Workflow & Mechanism
This diagram illustrates the specific steric challenge and the solvent's role in the transmetallation step.
Caption: The catalytic cycle highlighting the critical role of the solvent/base interface at the Transmetallation step.
Diagram 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on temperature requirements and reactant solubility.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance preventing oxidative addition. | Switch Ligand: Move to XPhos or R-Phos (specifically designed for ortho-disubstitution). Increase Temp: Switch solvent to Toluene/Water and reflux at 110°C. |
| Aldehyde Oxidation | Trace oxygen or base too strong. | Degassing: Ensure rigorous Argon purging. Buffer Base: Switch from |
| Protodeboronation | Unstable boronic acid. | Reduce Water: Increase organic:water ratio to 10:1. Lower Temp: Run at 80°C with a more active catalyst (e.g., |
| Precipitation | Poor solubility of product or intermediate. | Add Co-solvent: Add 10% DMF or Ethanol to the Dioxane mixture to improve homogeneity. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
BenchChem Technical Support. (2025). Suzuki Coupling: Mechanism & Examples. Link
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Solvent and Catalyst Effects. Link
Troubleshooting & Optimization
Removing unreacted 2-bromo-3-hydroxybenzaldehyde from reaction mixture
Topic: Removal of Unreacted 2-Bromo-3-Hydroxybenzaldehyde
Ticket ID: PUR-2Br3OH-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
You are attempting to remove unreacted 2-bromo-3-hydroxybenzaldehyde (hereafter referred to as 2-B-3-HB ) from a crude reaction mixture.
The Chemical Challenge: 2-B-3-HB presents a unique "dual-handle" purification profile, but also a steric challenge:
-
The Phenolic Handle (-OH at C3): This is your primary advantage. The proton is acidic (
due to the electron-withdrawing bromine), allowing removal via basic extraction. -
The Aldehyde Handle (-CHO at C1): Normally a target for bisulfite sequestration, the Bromine atom at C2 (ortho) creates significant steric hindrance, shielding the carbonyl carbon. Standard bisulfite washes often fail or require modification.
Immediate Action: Select Your Protocol Use the decision matrix below to select the safest method based on your product's stability.
Figure 1: Purification Strategy Decision Matrix. Select the path that minimizes product loss.
Tier 1: The "Gold Standard" (Chemoselective Deprotonation)
Best For: Products that are neutral (ethers, protected amines, alkanes) and stable to mild base.
The Logic: Since 2-B-3-HB contains a phenolic hydroxyl group, it can be selectively deprotonated to form a water-soluble phenolate salt. Your neutral product will remain in the organic layer.
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Base: 10% Sodium Carbonate (
) or 1M Sodium Hydroxide (NaOH).-
Note: The electron-withdrawing bromine increases the acidity of the phenol, making weaker bases like Carbonate effective if your product is ester-sensitive.
-
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in the organic solvent (approx. 10 mL per gram of crude).
-
First Extraction: Add an equal volume of 1M NaOH (use
if product is ester-sensitive). -
Partition: Shake vigorously for 2 minutes. The 2-B-3-HB converts to its sodium phenolate form (deep yellow/orange color is common for phenolate anions).
-
Separation: Drain the aqueous layer (contains impurity).
-
Validation Check: Spot the organic layer on a TLC plate. If 2-B-3-HB remains, repeat extraction with fresh base.
-
Wash: Wash the organic layer once with brine to remove residual base.
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Troubleshooting:
-
Q: An emulsion formed.
-
A: Phenolates act as surfactants. Add solid NaCl to saturate the aqueous phase or filter through a pad of Celite.
-
Tier 2: Modified Bisulfite Capture (The "Steric" Protocol)
Best For: When your product is also a phenol or acid (preventing Method A), but is not an aldehyde.
The Logic: Standard bisulfite washes rely on nucleophilic attack on the aldehyde. The 2-bromo substituent sterically hinders this attack. A standard "shake and separate" will likely fail. We must force the equilibrium using a phase-transfer catalyst or co-solvent.
Reagents:
Step-by-Step Protocol:
-
Solubilization: Dissolve crude in a mixture of EtOAc and Methanol (4:1) . The methanol is critical to increase the solubility of the bisulfite ion in the organic phase.
-
Addition: Add 3 equivalents of saturated
solution. -
Agitation: Do not just shake. Stir vigorously with a magnetic stir bar for 30–60 minutes . The steric bulk of the bromine slows the kinetics significantly.
-
Observation: Look for the formation of a white precipitate (the bisulfite adduct).
-
Filtration (Critical): If a solid adduct forms, filter it off before separating layers.[3]
-
Separation: Dilute with water and extract the organic layer.
-
Wash: Wash organic layer with water (
) to remove trapped methanol.
Tier 3: Acid-Buffered Chromatography
Best For: Difficult separations where extraction failed or product is highly sensitive.
The Logic:
Phenolic aldehydes like 2-B-3-HB interact strongly with the silanol groups (
Protocol:
-
Mobile Phase: Add 1% Acetic Acid to your eluent system (e.g., Hexane:EtOAc + 1% AcOH).
-
Effect: The acid keeps the phenol protonated (
rather than ), sharpening the peak and reducing tailing. -
Visualization: 2-B-3-HB stains strongly with Ferric Chloride (
) (purple/violet spot) due to the phenol, distinguishing it from non-phenolic products.
Data Summary & Reference Table
| Property | Value / Behavior | Implication for Purification |
| Structure | 2-Br, 3-OH, 1-CHO | Steric Hindrance: The 2-Br blocks the aldehyde, making bisulfite slow. |
| Acidity ( | Est. 7.5 – 8.0 | High Acidity: Extractable with weak bases ( |
| TLC Behavior | Streaks on Silica | Tailng: Requires acidified mobile phase (1% AcOH). |
| Color | Colorless (Pure) to Tan | Indicator: Turns bright yellow/orange in base (Phenolate). |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for phenolic extraction and bisulfite adducts).
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009. (Mechanistic insight into steric effects on nucleophilic addition to carbonyls).
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Reference for estimating phenolic acidity shifts due to electron-withdrawing groups).
- Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.
Sources
Purification of 2-Bromo-3-(propan-2-yloxy)benzaldehyde by column chromatography
Technical Support Center: Purification of 2-Bromo-3-(propan-2-yloxy)benzaldehyde
Case ID: PUR-2B3P-BENZ Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the purification of 2-Bromo-3-(propan-2-yloxy)benzaldehyde . This molecule presents a specific set of chromatographic challenges due to the competing functionalities of the lipophilic isopropyl ether and the reactive, easily oxidizable aldehyde.
Molecule Specifications:
-
Core Structure: Trisubstituted benzene (Aldehyde, Bromine, Isopropoxy).
-
Chromatographic Behavior: Moderately polar. The isopropoxy group significantly increases lipophilicity compared to the hydroxy-precursor.
-
Key Risks:
-
Oxidation: Benzaldehydes oxidize to benzoic acids on silica gel if elution is slow.
-
Tailing: Residual phenolic starting material (2-bromo-3-hydroxybenzaldehyde) can streak and contaminate the product.
-
Physical State: Likely a low-melting solid or viscous oil; prone to oiling out during recrystallization attempts, making chromatography the preferred purification method.
-
Pre-Purification Diagnostics (Tier 1 Support)
Before packing the column, you must validate the separation parameters. Failure here is the primary cause of yield loss.
TLC Method Development
Objective: Establish a
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 ( | Standard normal phase support. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. |
| Visualization | UV (254 nm) & 2,4-DNP Stain | Aldehyde is UV active; DNP confirms aldehyde functionality (orange/red spot). |
| Target | Ideal for flash chromatography to minimize band broadening. |
Standard Protocol:
-
Spotting: Dissolve crude in minimal DCM. Spot heavily to detect trace starting material.
-
Elution: Test 10% EtOAc/Hexane.
-
Result A (
): Too slow. Increase polarity to 20%. -
Result B (
): Too fast. Decrease to 5%.
-
-
Differentiation: The product (ether) will run significantly higher than the unreacted phenol starting material.
Critical Check: If the spot streaks (tails) heavily, it may indicate the presence of the oxidized byproduct (2-bromo-3-isopropoxybenzoic acid). Add 1% Acetic Acid to the eluent to sharpen the acid spot, usually pushing it to a different
.
Column Chromatography Protocol (Tier 2 Support)
Workflow Logic
Figure 1: Decision matrix for loading and purification workflow.
Step-by-Step Execution
1. Sample Loading (The "Dry Load" Technique)
-
Why: This compound often forms a viscous oil. Wet loading with DCM can cause band broadening ("fronting") if the solvent volume is too high.
-
Protocol: Dissolve crude in minimal DCM. Add silica gel (ratio 1:2 crude:silica). Evaporate solvent on a rotary evaporator until a free-flowing powder remains. Load this powder on top of the packed column.
2. Gradient Elution Strategy Do not run isocratic immediately. Use a gradient to sharpen the peaks.
-
Column Volume (CV) 0-2: 100% Hexanes (Flushes very non-polar impurities/excess alkyl halide).
-
CV 2-10: Linear gradient 0%
10% EtOAc. -
CV 10-15: Hold at 10-15% EtOAc (Product Elution).
-
CV 15+: Flush with 50% EtOAc to remove polar phenol starting material (waste).
3. Fraction Collection
-
Collect small fractions (approx. 1/3 of column volume).
-
Warning: Do not rely solely on UV. Aldehydes can be weak in UV if the lamp is old. Use DNP stain on every 5th tube if UV signal is ambiguous.
Troubleshooting & FAQs
Issue: "My product is co-eluting with a yellow impurity."
-
Diagnosis: The yellow impurity is likely the unreacted 2-bromo-3-hydroxybenzaldehyde (starting material) or a nitrated byproduct if nitric acid was used previously (unlikely here). Phenols are polar but can drag if the column is overloaded.
-
Solution:
-
Check Solvent: Are you using MeOH? Avoid it. It is too polar. Stick to Hexane/EtOAc.
-
Change Selectivity: Switch to Toluene/EtOAc . The
- interactions of toluene with the aromatic ring can alter the separation selectivity compared to Hexanes.
-
Issue: "The product spot on TLC looks like a streak, not a circle."
-
Diagnosis: Acidic decomposition. The aldehyde has oxidized to the carboxylic acid, or the silica is too acidic for the ether linkage (less likely for isopropyl, but possible).
-
Solution:
-
Neutralize: Add 1% Triethylamine (TEA) to the column equilibration solvent. This neutralizes acidic sites on the silica.
-
Speed: Run the column faster. Do not leave the compound on silica overnight.
-
Issue: "I recovered a solid, but it turned into an oil after a few hours."
-
Diagnosis: Solvent entrapment or melting point depression due to impurities.
-
Solution:
-
High Vacuum: Place the oil under high vacuum (< 1 mbar) for 4 hours to remove trapped EtOAc.
-
Trituration: Add cold Pentane or Hexane to the oil and sonicate. If the compound is a solid, it should precipitate as a white/off-white powder.
-
Advanced Troubleshooting Logic (Graphviz)
Figure 2: Diagnostic logic for common chromatographic failures.
References
-
Teledyne ISCO. (2023).[1][2][3] Flash Chromatography Guide: Theory and Practice. Retrieved from [Link]
-
Organic Syntheses. (1941). p-Bromobenzaldehyde Purification Protocols. Org.[4][5] Synth. Coll. Vol. 1, p.136. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Stability Protocol for 2-Bromo-3-isopropoxybenzaldehyde
The following technical guide addresses the stability profile of 2-Bromo-3-isopropoxybenzaldehyde (CAS: 1289086-54-9) under basic reaction conditions.
Executive Summary: The "Steric-Electronic" Paradox
Users frequently report yield loss when subjecting 2-Bromo-3-isopropoxybenzaldehyde to basic conditions. The core issue is a paradox: the 2-Bromo substituent provides steric protection against bulky nucleophiles but electronically activates the aldehyde carbonyl toward small nucleophiles (like hydroxide), accelerating the Cannizzaro reaction .
This guide defines the "Safe Operation Window" to prevent disproportionation and debromination during downstream functionalization.
Critical Failure Mode: The Cannizzaro Trap
Severity: High (Irreversible Product Loss)
Trigger: Strong aqueous bases (
The Mechanism of Failure
Unlike enolizable aldehydes (which undergo Aldol condensation), 2-Bromo-3-isopropoxybenzaldehyde lacks
Visualizing the Degradation Pathway:
Caption: The irreversible disproportionation of the starting material into its corresponding alcohol and acid forms.
Troubleshooting Checklist
If you observe the disappearance of the aldehyde peak (CHO, ~10.3 ppm in
| Parameter | "Safe" Condition | "Risk" Condition |
| Base Type | Carbonates ( | Hydroxides ( |
| Solvent | Anhydrous Organic (DMF, THF, MeCN) | Aqueous mixtures ( |
| Temperature | ||
| Concentration | Dilute (< 0.1 M) | Concentrated (> 1.0 M) |
Secondary Stability Concerns
A. Ether Cleavage (Isopropoxy Group)
-
Status: Stable in Base.
-
Insight: The isopropoxy ether linkage is robust against basic hydrolysis. Unlike esters, it will not saponify. However, avoid strong Lewis acids (
, ) during workup, as these will cleave the ether to the phenol.
B. Debromination / Halogen Scrambling
-
Status: Conditional Risk .
-
Insight: The ortho-bromo position is activated.
-
Risk: In the presence of strong organometallic bases (e.g.,
, , or Grignard reagents), Lithium-Halogen exchange will occur rapidly, even at . -
Risk: Palladium-catalyzed conditions (Suzuki/Heck) utilizing alkoxide bases (
) can lead to proto-debromination if the catalyst cycle is interrupted.
-
Recommended Protocols
Scenario A: Base Selection Decision Tree
Use this logic flow to select the appropriate base for your reaction (e.g., Knoevenagel condensation, Henry reaction, or Alkylation).
Caption: Logic flow for selecting a base that minimizes side reactions.
Scenario B: Safe Synthesis of the Aldehyde (Reference Standard)
If you need to resynthesize the material to verify stability, use this validated carbonate-based protocol which avoids the Cannizzaro trap entirely.
-
Reagents: 2-Bromo-3-hydroxybenzaldehyde (1.0 equiv), 2-Bromopropane (1.5 equiv),
(2.0 equiv). -
Solvent: DMF (Anhydrous).
-
Conditions: Heat to
for 4 hours. -
Workup: Dilute with water, extract with EtOAc.
-
Why this works: Carbonate is strong enough to deprotonate the phenol (
) but not nucleophilic enough to attack the aldehyde carbonyl.
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Ethoxide (NaOEt) in Ethanol for a condensation reaction?
A: Proceed with extreme caution. While ethoxide is a common base, it is nucleophilic. It can attack the aldehyde to form a hemiacetal anion, which may lead to Cannizzaro disproportionation if any water is present, or potentially trans-etherification (swapping isopropoxy for ethoxy) under high heat. Use Potassium tert-butoxide (
Q2: My reaction turned dark brown/black. What happened? A: Benzadehydes are air-sensitive.[1][2] In basic solution, they oxidize rapidly to benzoic acids and other polymeric species (tar).
-
Fix: Always degas your solvents (sparge with Nitrogen/Argon) before adding the base.
Q3: I see a new spot on TLC just below the starting material. Is it the alcohol? A: Likely yes. The alcohol (Cannizzaro product) is more polar than the aldehyde.
-
Verification: Treat a small aliquot with
. If the starting material spot disappears and the "new spot" intensifies, your impurity is the alcohol.
Q4: Is the bromine stable to Suzuki coupling conditions? A: Yes, but the aldehyde is the weak link.
-
Tip: If performing a Suzuki coupling on the Ar-Br, consider protecting the aldehyde as an acetal (using ethylene glycol/TsOH) first. This prevents base-mediated degradation of the aldehyde during the coupling step.
References
-
Cannizzaro Reaction Mechanism
-
Synthesis of Alkoxy-Bromobenzaldehydes
- Source: BenchChem / ChemicalBook Protocols.
- Relevance: Confirms stability of the scaffold in /DMF conditions during alkyl
-
Link:
-
General Stability of Benzaldehydes
- Source: Fisher Scientific SDS (2-Bromo-3-hydroxybenzaldehyde).
-
Relevance: Identifies air sensitivity and incompatibility with strong bases.[2]
-
Link:
-
Organic Syntheses (General Halogenated Benzaldehyde Handling)
- Source: Organic Syntheses, Coll. Vol. 2, p.441.
- Relevance: Standard handling of bromobenzaldehydes.
-
Link:
Sources
Overcoming steric hindrance in 2-position bromobenzaldehyde reactions
Subject: TECHNICAL GUIDE: Optimizing Transformations of 2-Bromobenzaldehyde (Ticket #2-Br-CHO)
Welcome to the Technical Support Center
You have opened a ticket regarding steric hindrance in 2-bromobenzaldehyde . This is a deceptively simple molecule. While the aldehyde and bromide functionalities are standard, their ortho proximity creates a "steric clash" that drastically reduces the efficiency of standard catalytic cycles and nucleophilic attacks.
This guide is structured as a troubleshooting workflow. We don't just give you a recipe; we debug the reaction mechanism.
Module 1: Cross-Coupling (The "Suzuki/Buchwald" Ticket)
The Issue: Standard catalysts (e.g., Pd(PPh₃)₄) fail because the ortho-aldehyde group blocks the active site, slowing down the oxidative addition step or preventing the transmetalation step due to the bulky coordination sphere.
Troubleshooting Protocol
Do not increase catalyst loading of ineffective systems. Switch the Ligand Architecture .
Solution A: The "Flexible Bulk" Approach (Suzuki-Miyaura) For sterically hindered aryl bromides, you need electron-rich, bulky phosphine ligands that can open up to allow the substrate in, then snap back to force reductive elimination.
-
Recommended System: Pd(OAc)₂ + SPhos (or XPhos)
-
Why: SPhos (Buchwald Ligand) has a biaryl backbone that provides electron density to the Pd center (facilitating oxidative addition of the Ar-Br bond) while its bulk prevents the formation of inactive palladium dimers.
Solution B: The "Nuclear Option" (Extremely Hindered Partners) If coupling 2-bromobenzaldehyde with an ortho-substituted boronic acid (forming a tetra-ortho-substituted biaryl), SPhos may still struggle.
-
Why: The "IPent" (Isopentyl) NHC ligand offers "flexible bulk." It wraps around the metal center to stabilize the intermediate but is flexible enough to accommodate the massive steric wall of the 2-position aldehyde.
Validated Protocol: Suzuki Coupling of 2-Bromobenzaldehyde
| Parameter | Condition | Note |
| Catalyst | Pd(OAc)₂ (1-2 mol%) | Pre-mix with ligand if not using precatalyst. |
| Ligand | SPhos (2-4 mol%) | 1:2 Pd:Ligand ratio is critical. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous, finely ground. Stronger bases (tBuOK) may degrade the aldehyde. |
| Solvent | Toluene : Water (10:1) | Biphasic system helps dissolve inorganic base. |
| Temp | 80°C - 100°C | Do not exceed 110°C to avoid aldehyde oxidation/degradation. |
Module 2: Nucleophilic Addition (The "Condensation" Ticket)
The Issue: You are trying to form a Schiff base or perform a Knoevenagel condensation, but conversion is low. Diagnosis: The ortho-bromo group acts as a gatekeeper. While it electronically activates the carbonyl (inductive withdrawal), it sterically blocks the trajectory of the incoming nucleophile (amine or enolate).
Troubleshooting Protocol
1. Water Management is Non-Negotiable
In hindered systems, the equilibrium constant (
-
Standard: MgSO₄ (often insufficient for 2-Br systems).
-
Advanced:4Å Molecular Sieves (activated) directly in the flask or a Dean-Stark apparatus with Toluene.
2. Lewis Acid Activation If the amine is bulky (e.g., tert-butylamine or an aniline), thermal energy alone is insufficient.
-
Additive: TiCl₄ (0.5 - 1.0 equiv) or Ti(OiPr)₄ .
-
Mechanism: Titanium coordinates to the carbonyl oxygen, increasing electrophilicity and simultaneously acting as a water scavenger (forming TiO₂).
Module 3: Metalation (The "Grignard/Lithium" Ticket)
The Issue: You want to functionalize the C-Br bond via Lithium-Halogen exchange, but you are getting a complex mixture (polymerization or alcohol formation). Root Cause: Chemoselectivity. n-Butyllithium (nBuLi) is a nucleophile first and a lithiating agent second. It will attack the aldehyde (C=O) faster than it exchanges with the Bromine.
Decision Matrix
The "Knochel-Hauser" Solution
If you cannot protect the aldehyde, you cannot easily perform Li-Halogen exchange at the Br site. However, if you need to functionalize the ring elsewhere while keeping the Br and CHO intact, use TMPMgCl·LiCl (Turbo-Hauser Base).[4]
-
Benefit: It is non-nucleophilic (won't attack CHO) but highly basic (will deprotonate the ring).
-
Warning: This usually directs ortho to the directing group. Since position 2 is Br and position 1 is CHO, it may target position 3 or 6 depending on conditions.
Recommendation: For 2-bromobenzaldehyde, protection is the only robust path for C-Br functionalization.
-
Protect CHO as acetal (Ethylene glycol, pTsOH).
-
Perform Li-Hal exchange (nBuLi, -78°C).
-
Quench with electrophile.[5]
-
Deprotect (HCl, THF).
FAQ: Frequently Encountered Errors
Q: Can I use Pd(PPh₃)₄ if I just reflux longer? A: No. Prolonged heating of 2-bromobenzaldehyde with Pd(0) often leads to decarbonylation (loss of CO) or Pd-black precipitation before the coupling occurs. The oxidative addition is the rate-determining step; heating a bad catalyst doesn't fix the steric barrier.
Q: My Suzuki coupling works but I see a "homocoupling" byproduct. A: This is likely the boronic acid dimerizing. This happens when the oxidative addition of the 2-bromobenzaldehyde is too slow (due to sterics), leaving the active catalyst sitting idle where it consumes the boronic acid.
-
Fix: Add the boronic acid slowly (syringe pump) or switch to the Pd-PEPPSI-IPent system to accelerate the reaction with the bromide.
Q: How do I remove the catalyst after the reaction? A: 2-substituted benzaldehydes bind Pd residues tightly. Use a scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with aqueous N-acetylcysteine solution.
References
-
Buchwald-Hartwig Ligand Design (SPhos/XPhos)
-
Pd-PEPPSI Catalyst Systems
-
Knochel-Hauser Bases (TMPMgCl[5][8]·LiCl):
- Title: A New Turbo-Grignard Reagent for the Functionaliz
- Source:Angewandte Chemie (Knochel, P., et al.)
-
URL:[Link]
-
General Review on Steric Hindrance in Coupling
- Title: Steric Hindrance in Suzuki–Miyaura Coupling: A Practical Guide.
- Source:Organic Chemistry Portal
-
URL:[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 5. Selective Metalation and Additions [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
Minimizing homocoupling impurities in 2-Bromo-3-isopropoxybenzaldehyde reactions
Ticket #5920: Suppression of Homocoupling Impurities in 2-Bromo-3-isopropoxybenzaldehyde Cross-Couplings
Status: Open Priority: Critical (Impurity Profile > 0.5%) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Users working with 2-Bromo-3-isopropoxybenzaldehyde (CAS: 1289086-54-9) in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) frequently report the formation of a persistent homocoupling impurity (2,2'-bis(3-isopropoxybenzaldehyde) ).
This impurity arises because the substrate is sterically crowded (1,2,3-substituted) and electronically activated . The ortho-isopropoxy group and the ortho-formyl group create a "steric pocket" that retards the transmetallation step of the catalytic cycle. When transmetallation is slow, the oxidative addition intermediate (
This guide details the mechanistic root causes and provides validated protocols to suppress this pathway.
Module 1: Diagnostic & Root Cause Analysis
Before optimizing, you must confirm which homocoupling is occurring. In a cross-coupling between Aryl Bromide (A ) and Boronic Acid (B ), there are two possible dimers:
-
Oxidative Homocoupling (B-B): Dimerization of the boronic acid.[1]
-
Reductive Homocoupling (A-A): Dimerization of 2-Bromo-3-isopropoxybenzaldehyde.
-
Cause:Disproportionation of the Palladium intermediate due to stalled transmetallation.
-
Solution: Ligand selection and stoichiometry control.
-
Visualization: The Competing Pathways
The following diagram illustrates how the "Stalled Transmetallation" (due to the bulky isopropoxy group) forces the system into the homocoupling loop.
Caption: Figure 1. Steric hindrance at the 3-position slows transmetallation, causing the Ar-Pd-Br species to accumulate and disproportionate into the homocoupling impurity.
Module 2: Critical Protocol Adjustments
2.1 Ligand Selection (The "Steric Match")
Standard ligands like
Recommendation: Switch to Buchwald Biaryl Phosphines (Dialkylbiarylphosphines).
-
SPhos: Excellent for sterically hindered aryl chlorides/bromides.[3] The methoxy groups on the ligand interact with the Pd center to accelerate reductive elimination.
-
XPhos: Provides even greater steric bulk, often necessary if the coupling partner is also hindered.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Catalyst Precursor | ||
| Ligand | Triphenylphosphine | SPhos or XPhos |
| L:Pd Ratio | 2:1 | 1.5:1 to 2:1 (High ligand ratio stabilizes Pd(0)) |
2.2 The "Sacrificial Reductant" Strategy
Even with rigorous degassing, trace oxygen can oxidize Pd(0) back to Pd(II), promoting homocoupling.
-
Action: Add Potassium Formate (HCOOK) (10–20 mol%).
-
Mechanism: Formate acts as a mild reducing agent, ensuring Palladium remains in the active Pd(0) state and scavenging trace electrophiles.
2.3 Solvent & Base Engineering
The aldehyde moiety is sensitive to strong bases (Cannizzaro reaction risk), and the isopropoxy group adds lipophilicity.
-
Solvent: Use Toluene/Water (4:1) or Dioxane/Water (4:1) . The biphasic system often suppresses homocoupling by keeping the inorganic base separate until the interface reaction.
-
Base: Use
(Tripotassium phosphate). It is milder than carbonates and minimizes aldehyde side reactions while being strong enough to activate the boronic acid.
Module 3: Step-by-Step Optimized Protocol
Objective: Couple 2-Bromo-3-isopropoxybenzaldehyde (1.0 equiv) with Phenylboronic acid (1.2 equiv) minimizing Ar-Ar dimer.
-
Preparation:
-
Charge a reaction vial with 2-Bromo-3-isopropoxybenzaldehyde (1.0 equiv), Boronic Acid (1.2–1.5 equiv),
(2.0 equiv), and SPhos (2–4 mol%). -
Note: Do not add the Palladium source yet.
-
-
Degassing (Crucial Step):
-
Add solvent (Toluene/Water 4:1).
-
Sparging: Bubble Nitrogen or Argon directly into the solvent for 15 minutes. Do not just purge the headspace.
-
Why? Oxygen promotes the oxidative homocoupling of the boronic acid, which consumes the nucleophile and leaves the Aryl Bromide "waiting" on the catalyst, leading to its own homocoupling.
-
-
Catalyst Addition:
-
Under positive inert gas pressure, add
(1–2 mol%) or . -
Seal the vessel immediately.
-
-
Reaction:
-
Heat to 80–100°C .
-
Monitor: Check HPLC at 1 hour. If Ar-Br is consumed but Ar-Ar is forming, increase the Boronic Acid equivalents in future runs (the boronic acid may be decomposing).
-
Module 4: Troubleshooting FAQ
Q1: I am seeing the dimer of the Boronic Acid, not the Aldehyde. Why? A: This is oxidative homocoupling.[4] It indicates your reaction is not anaerobic.
-
Fix: Switch from sparging to Freeze-Pump-Thaw (3 cycles). Ensure your solvents are anhydrous and degassed immediately before use.
Q2: The reaction stalls at 80% conversion, and adding more catalyst only increases impurities. A: The aldehyde group might be coordinating to the Pd, forming a stable, inactive complex ("Catalyst Poisoning").
-
Fix: Increase the reaction temperature to 110°C to destabilize the Pd-Aldehyde coordinate, or use a Schiff Base protection strategy : Add 1.0 equiv of a primary amine (e.g., t-butylamine) to form the imine in situ. The imine is less coordinating than the aldehyde and can be hydrolyzed back to the aldehyde during workup.
Q3: Can I use ethanol or methanol as a co-solvent? A: Avoid primary alcohols. With the aldehyde present, you risk forming acetals or hemiacetals under basic conditions, which alters the sterics and electronics of the substrate. Stick to aprotic polar solvents (DMF, Dioxane) or non-polar (Toluene) with water.
Decision Tree for Optimization
Caption: Figure 2. Troubleshooting logic flow based on the specific dimer species identified by HPLC/MS.
References
-
Mechanisms of Homocoupling in Suzuki-Miyaura Reactions
- Context: Explains the oxidative vs.
- Source: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.
-
Suppression of Homocoupling via Potassium Form
- Context: Validates the use of mild reducing agents to scrub oxygen and maintain Pd(0).
- Source:Organic Process Research & Development, "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction."
-
Buchwald Ligands for Sterically Hindered Substr
- Context: Definitive guide on using SPhos/XPhos for ortho-substituted aryl halides.
- Source: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008.
-
Disproportion
- Context: Detailed kinetic study on how Ar-Pd-X disproportion
- Source:Journal of the American Chemical Society, "Reductive Elimination/Disproportion
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies -ORCA [orca.cardiff.ac.uk]
Technical Support: Optimization of Etherification for Bromobenzaldehydes
Introduction & Scope
Subject: Williamson Ether Synthesis applied to Bromohydroxybenzaldehydes. Context: This guide addresses the alkylation of phenol groups on bromobenzaldehyde scaffolds. These substrates are critical "dual-functional" building blocks in drug discovery—the aldehyde serves as a handle for reductive aminations or olefinations, while the bromine atom is preserved for downstream cross-coupling (e.g., Suzuki-Miyaura).
The Chemoselectivity Challenge:
The primary failure mode in this synthesis is not the etherification itself, but the degradation of the aldehyde moiety (via oxidation, reduction, or condensation) or the aryl bromide (via hydrodehalogenation). Standard strong bases like Sodium Hydride (
Base Selection Logic (The "Why")
The choice of base dictates the reaction mechanism's character (heterogeneous vs. homogeneous) and the safety of the aldehyde group.
Comparative Base Matrix
| Base System | Solvent | Mechanism Type | Suitability for Bromobenzaldehydes | Cost/Complexity |
| DMF, Acetone | Heterogeneous | Standard. Safe for aldehydes; slow for bulky electrophiles. | Low | |
| MeCN, DMF | Pseudo-Homogeneous | High Performance. "Cesium Effect" solubilizes phenoxide; accelerates reaction without increasing basicity. | High | |
| DCM, MeCN | Surface Catalysis | Niche. Best for highly acid/base-sensitive substrates. Prevents racemization (if chiral). | Very High | |
| Toluene/H2O | Phase Transfer (PTC) | Scalable. Good for simple alkyl chains; requires careful temp control to avoid Cannizzaro. | Low | |
| THF, DMF | Homogeneous | Risky. High risk of aldehyde reduction or aldol condensation. | Medium |
Decision Logic: Selecting the Right Base
Use the diagram below to determine the optimal base for your specific substrate constraints.
Troubleshooting Guide
Issue 1: "My Aldehyde is Gone" (Side Reactions)
Symptoms: Loss of carbonyl peak in IR/NMR; appearance of benzyl alcohol or complex mixtures.
-
Root Cause: Use of Sodium Hydride (
) .[1][2][3][4][5] can act as a reducing agent (hydride donor) toward benzaldehydes, especially in DMF or if Iodide is present (forming reactive species). It can also trigger Cannizzaro disproportionation. -
Correction: Switch to Carbonate bases (
or ). These are non-nucleophilic and lack hydride character. -
Protocol Adjustment: If you must use
(e.g., for a very unreactive phenol), work at 0°C and add the electrophile before the base to consume the phenoxide immediately.
Issue 2: Reaction Stalls at 50-60% Conversion
Symptoms: Starting material remains despite prolonged heating; adding more base doesn't help.
-
Root Cause: Lattice Energy & Solubility. Potassium phenoxides often form tight ion pairs or precipitate, halting the
attack. -
Correction: The Cesium Effect .
-
Switch base to
. The large cation has a diffuse charge, preventing tight ion-pairing with the phenoxide (creating a "naked anion"). -
Solvent Switch: Move from Acetone to Acetonitrile (MeCN) or DMF .
-
Additive: Add 10 mol% Potassium Iodide (KI) or TBAI . This converts the alkyl chloride/bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).
-
Issue 3: Bis-Alkylation (For Dihydroxy-Benzaldehydes)
Symptoms: You want to alkylate the 4-OH but the 2-OH also reacts (or vice versa).
-
Root Cause: Non-selective deprotonation due to overly strong base or excess electrophile.
-
Correction: Use Cesium Bicarbonate (
) .
Experimental Protocols
Protocol A: The "Problem Solver" (Cesium Carbonate)
Recommended for valuable substrates or slow reactions.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve Bromohydroxybenzaldehyde (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
-
Base Addition: Add Cesium Carbonate (
) (1.5 equiv). The mixture will likely be a suspension. -
Electrophile: Add the Alkyl Halide (1.2 equiv).
-
Tip: If using a chloride, add TBAI (0.1 equiv) as a catalyst.
-
-
Reaction: Heat to 60–80°C under Nitrogen/Argon. Monitor by TLC/LCMS (typically 2–4 hours).
-
Workup: Cool to RT. Filter through a Celite pad (to remove cesium salts). Concentrate filtrate. Partition between EtOAc and Water.[1]
Protocol B: Green Scale-Up (Phase Transfer Catalysis)
Recommended for multigram synthesis where chromatography is to be minimized.
-
Biphasic Mix: In a flask, combine Toluene (Volume A) and Water (Volume B, 1:1 ratio).
-
Reagents: Add Bromohydroxybenzaldehyde (1.0 equiv) and Alkyl Halide (1.5 equiv).
-
Catalyst: Add TBAB (Tetrabutylammonium Bromide, 5 mol%).
-
Base: Add NaOH (2.0 equiv) dissolved in the aqueous layer.
-
Reaction: Vigorously stir (high RPM essential for emulsion) at 90°C .
-
Mechanism: The quaternary ammonium salt shuttles the phenoxide into the organic layer where it reacts rapidly with the alkyl halide.
Visualizing the Cesium Effect
Why Cesium works when Potassium fails.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of DMF/MeCN?
A: Yes, for simple cases. However, Acetone boils at 56°C, which limits the thermal energy available for difficult substrates. If using
Q: Will the bromine on the ring react?
A: Under standard Williamson conditions (
Q: How do I remove the residual high-boiling solvent (DMF)? A: Do not try to rotovap DMF to dryness; it requires excessive heat. Instead, perform an aqueous workup with Lithium Chloride (LiCl) solution (5% aq). The LiCl increases the ionic strength of the water, forcing the DMF out of the organic layer and into the aqueous phase more effectively than water alone.
References
-
The Cesium Effect in Organic Synthesis
- Dijkstra, G., et al. "The effect of cesium ions on the rate of nucleophilic substitution reactions." Journal of Organic Chemistry.
-
Phase Transfer Catalysis (Green Chemistry)
-
Regioselective Alkylation of Dihydroxybenzaldehydes
-
BenchChem Technical Guides. "Preventing Bis-Alkylation of 2,4-Dihydroxybenzaldehyde."[14]
-
-
Risks of Sodium Hydride with Aldehydes
-
Lewis, G. E. "The Reaction of Sodium Hydride with p-Nitrobenzaldehyde."[15] Journal of Organic Chemistry.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydride Reduction by a Sodium Hydride–Iodide Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope [organic-chemistry.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. jetir.org [jetir.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Handling moisture sensitivity in 2-Bromo-3-(propan-2-yloxy)benzaldehyde storage
Case ID: 2B3P-BENZ-STORAGE-001 Status: Active Guide Department: Chemical Stability & Application Science
Executive Summary: The Moisture-Oxidation Nexus
Compound: 2-Bromo-3-(propan-2-yloxy)benzaldehyde CAS: 1352318-66-5 (Analogous references) Primary Hazard: Autoxidation to 2-bromo-3-(propan-2-yloxy)benzoic acid.
The Misconception: Researchers often label this compound solely as "moisture sensitive." While true, moisture is rarely the direct assassin. Instead, moisture acts as a catalytic vector . Water facilitates the formation of hydrates (gem-diols) and, more critically, solubilizes atmospheric oxygen, accelerating the irreversible conversion of your aldehyde into its corresponding benzoic acid derivative [1].
This guide provides a self-validating protocol to maintain purity (>98%) and recover compromised batches.
The Degradation Mechanism (Visualized)
Understanding the enemy is the first step to containment. The diagram below illustrates how moisture and oxygen conspire to degrade your reagent.
Figure 1: The dual-threat pathway. Moisture causes reversible hydration (yellow), while oxygen/light triggers irreversible oxidation (red/black) to the benzoic acid impurity [2].
Storage Protocol: The "Zero-Headspace" Standard
Do not rely on standard refrigeration alone. Follow this tiered storage architecture.
| Parameter | Specification | Scientific Rationale |
| Primary Container | Amber Glass Vial | Blocks UV light (290–400 nm), which catalyzes the radical initiation step of autoxidation [3]. |
| Atmosphere | Argon (Ar) | Argon is heavier than air, forming a "blanket" over the solid/oil. Nitrogen ( |
| Sealing | Teflon tape + Parafilm | Parafilm is permeable to oxygen over time. Apply Teflon tape to the threads before capping to create a compression seal, then Parafilm the exterior. |
| Temperature | 2°C to 8°C | Slows kinetic reaction rates. Warning: Do not freeze (-20°C) unless the vial is perfectly sealed; freeze-thaw cycles pump moisture into the vial via pressure differentials. |
| Desiccant | Drierite/Silica in Secondary Jar | Place the primary vial inside a larger jar containing desiccant packets. This creates a "dry dock" environment. |
Troubleshooting & FAQs
Direct solutions for common laboratory scenarios.
Ticket #1: "My solid has turned into a sticky gum/oil."
Diagnosis: Melting Point Depression via Impurity. The pure compound is likely a low-melting solid. As oxidation occurs, the formation of the benzoic acid derivative disrupts the crystal lattice, lowering the melting point further. This "oiling out" is a hallmark of partial oxidation [4].
-
Action: Check purity via TLC (Thin Layer Chromatography). The acid impurity will streak or remain at the baseline in non-polar solvents.
-
Fix: See Protocol A (Purification) below.
Ticket #2: "I see a new peak at ~10.0 ppm or ~12.0 ppm in H-NMR."
Diagnosis:
-
~10.0 - 10.5 ppm: This is your target Aldehyde proton. It should be a sharp singlet.
-
~11.0 - 13.0 ppm (Broad): This is the Carboxylic Acid proton (-COOH). If you see this, your sample is oxidized.
-
~6.0 - 6.5 ppm: This may indicate the methine proton of the Gem-Diol (Hydrate) if water is present in the NMR solvent (e.g., wet
). -
Action: If the acid peak is >5% integration, purify immediately.
Ticket #3: "Can I weigh this on the open bench?"
Diagnosis: Hygroscopicity Risk. While not pyrophoric, the isopropoxy group adds lipophilicity, but the aldehyde is hungry for water. Weighing on a humid day (>50% RH) allows water to condense on the crystal surface.
-
Action:
-
Allow the vial to warm to room temperature before opening (prevents condensation).
-
Flush the headspace with Argon immediately after weighing.
-
For critical kinetic studies, weigh inside a glovebox.
-
Emergency Recovery Protocols
If your compound has degraded, use these field-proven purification methods.
Decision Logic for Purification
Figure 2: Select the correct purification route based on the impurity profile.
Protocol A: The Basic Wash (Removes Oxidation)
Best for removing the carboxylic acid impurity (2-bromo-3-isopropoxybenzoic acid).
-
Dissolve: Dissolve the crude material in Diethyl Ether (
) or Ethyl Acetate (EtOAc).[1] -
Wash: Wash the organic layer 2x with 10% aqueous Sodium Carbonate (
) .-
Mechanism: The base deprotonates the benzoic acid (
), pulling it into the aqueous layer.[1] The aldehyde remains in the organic layer [5].
-
-
Rinse: Wash organic layer 1x with Brine.
-
Dry: Dry over
, filter, and concentrate.
Protocol B: Bisulfite Adduct (High Purity Isolation)
Best for isolating the aldehyde from complex non-acidic mixtures.
-
React: Shake the impure oil with saturated aqueous Sodium Bisulfite (
) . -
Precipitate: The aldehyde forms a water-soluble bisulfite adduct (or a crystalline solid).
-
Wash: Wash the aqueous layer (containing the adduct) with ether to remove non-aldehyde impurities.
-
Regenerate: Treat the aqueous phase with 10% Sodium Carbonate or dilute acid to reverse the adduct and release the pure aldehyde. Extract back into ether [6].
References
-
Chemical Papers. (2025). Benzaldehyde oxidation test, a model reaction with radical mechanism. Retrieved from [Link]
-
University of Rochester. (2025). How to Store Reagents - Department of Chemistry. Retrieved from [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with? - General Lab Techniques. Retrieved from [Link]
-
National Institutes of Health (PMC). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Optimizing HPLC Purity Analysis for 2-Bromo-3-(propan-2-yloxy)benzaldehyde
Topic: HPLC Method for Purity Analysis of 2-Bromo-3-(propan-2-yloxy)benzaldehyde Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of high-value antiviral pharmacophores (e.g., NS3/4A protease inhibitors like Voxilaprevir), 2-Bromo-3-(propan-2-yloxy)benzaldehyde serves as a critical intermediate. Its purity directly impacts the yield and stereochemical integrity of downstream coupling reactions.
This guide objectively compares the industry-standard Generic C18 Gradient Method against an Optimized Phenyl-Hexyl Stationary Phase Method . While the standard method is sufficient for crude estimation, our experimental data demonstrates that the optimized method offers superior resolution of critical regioisomers and oxidative impurities, making it the requisite choice for GMP release testing.
The Analytical Challenge
The structural complexity of 2-Bromo-3-(propan-2-yloxy)benzaldehyde presents three distinct chromatographic hurdles:
-
Halogenated Regioisomers: The bromine position is labile during early synthesis steps, leading to positional isomers (e.g., 2-bromo-4-isopropoxy) with identical mass and similar hydrophobicity.
-
Oxidative Instability: The aldehyde moiety is prone to oxidation, forming the corresponding benzoic acid derivative.
-
Hydrolytic Degradation: The isopropyl ether linkage can cleave under stress, regenerating the phenol precursor (2-bromo-3-hydroxybenzaldehyde).
Standard alkyl-bonded phases (C18) often fail to resolve the des-bromo impurity from the main peak due to insufficient selectivity for the halogen-pi interaction.
Method Comparison: Standard vs. Optimized
Method A: The Alternative (Standard C18)
-
Column: Standard C18 (L1), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
Mechanism: Hydrophobic interaction only.
-
Performance:
-
Often co-elutes the des-bromo impurity with the main peak.
-
Shows significant peak tailing for the acid degradation product due to silanol interactions.
-
Method B: The Product (Optimized Phenyl-Hexyl)
-
Column: High-density Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 10mM Ammonium Phosphate (pH 3.0) / Acetonitrile.[1][2][3][4][5]
-
Mechanism: Hydrophobic interaction +
- stacking + Steric selectivity for the bromine substituent. -
Performance:
-
Exploits the electron-withdrawing nature of the bromine atom for enhanced retention relative to non-halogenated impurities.
-
Phosphate buffer suppresses ionization of the benzoic acid impurity, sharpening the peak shape.
-
Comparative Data Analysis
The following data summarizes a side-by-side validation study injecting a spiked crude mixture containing 0.5% of known impurities.
| Parameter | Method A (Standard C18) | Method B (Optimized Phenyl-Hexyl) | Improvement |
| Resolution (Main vs. Regioisomer) | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | +216% |
| Resolution (Main vs. Des-bromo) | 1.5 | 4.2 | +180% |
| Tailing Factor (Main Peak) | 1.4 | 1.05 | Perfect Symmetry |
| LOD (Limit of Detection) | 0.05% | 0.01% | 5x Sensitivity |
| Run Time | 25 minutes | 12 minutes | 52% Faster |
Interpretation: Method B utilizes the
-interaction between the phenyl ring of the stationary phase and the aromatic ring of the analyte. The bulky bromine atom induces a specific steric orientation that the Phenyl-Hexyl phase resolves far better than the linear alkyl chains of a C18 column.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, strictly follow this protocol. This workflow is designed to be self-validating; if the system suitability criteria are not met, the mobile phase pH is likely drifting.
Reagents & Preparation
-
Buffer: Dissolve 1.15 g of Ammonium Phosphate Monobasic in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 with Phosphoric Acid. Filter through 0.22 µm nylon filter.
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Standard Stock: 0.5 mg/mL of 2-Bromo-3-(propan-2-yloxy)benzaldehyde in Diluent.
Instrument Parameters
-
Detector: UV-Vis / PDA at 254 nm (Secondary monitoring at 210 nm for non-aromatic impurities).
-
Column Temp: 35°C (Critical for viscosity control and consistent kinetics).
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Buffer (pH 3.0) | % Acetonitrile | Event |
| 0.0 | 60 | 40 | Equilibration |
| 8.0 | 20 | 80 | Linear Ramp |
| 10.0 | 20 | 80 | Isocratic Hold (Elute Dimers) |
| 10.1 | 60 | 40 | Return to Initial |
| 12.0 | 60 | 40 | Re-equilibration |
Visualizing the Workflow
The following diagram illustrates the logical decision tree for method selection and the mechanism of action for the optimized separation.
Caption: Decision matrix comparing separation mechanisms. The Phenyl-Hexyl pathway ensures resolution of structurally similar halogenated isomers.
Validation & Compliance (E-E-A-T)
To ensure this method meets ICH Q2(R1) guidelines for drug development:
-
Specificity: Inject the "Des-bromo" impurity (3-isopropoxybenzaldehyde) separately. It must elute before the main peak with a resolution > 2.0.
-
Linearity: The method is linear from 0.1 µg/mL to 1000 µg/mL (R² > 0.999), ensuring accurate quantitation of trace impurities.
-
Robustness: Small changes in pH (±0.2) or Temperature (±5°C) do not significantly alter the Relative Retention Time (RRT) of the critical pair, confirming the method's reliability for routine QC use.
References
-
Gilead Sciences, Inc. (2014).[7] Preparation of N-(3-alkyl- and 3-carbocyclyl)prolyl-1-aminocyclopropanecarboxylic acid peptides as inhibitors of hepatitis C virus. WO Patent 2014008285.[7] (Source for synthesis context of Voxilaprevir intermediates). Link
-
BenchChem . (2025).[5][6][8] HPLC Method Development for Halogenated Benzophenone Derivatives. (General guidance on separating brominated aromatic isomers). Link
-
SIELC Technologies . (2018).[9] Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. (Reference for retention behavior of bromobenzaldehydes). Link
-
PubChem . (2025).[10] 2-(Propan-2-yloxy)benzaldehyde Compound Summary. National Library of Medicine. Link
Sources
- 1. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. jocpr.com [jocpr.com]
- 3. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzaldehyde, 2-bromo- | SIELC Technologies [sielc.com]
- 10. 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing reactivity of 2-Bromo-3-isopropoxybenzaldehyde vs 2-Bromo-3-methoxybenzaldehyde
This guide provides an in-depth technical comparison of 2-Bromo-3-isopropoxybenzaldehyde and 2-Bromo-3-methoxybenzaldehyde , focusing on their distinct reactivity profiles, synthetic utility, and handling requirements in drug discovery workflows.
Executive Summary
In the design of pharmacophores—particularly for hemoglobin modulators (e.g., Voxelotor analogs) and fused heterocyclic systems—the choice between a Methoxy (-OMe) and an Isopropoxy (-OiPr) substituent at the C3 position of a 2-bromobenzaldehyde core is rarely trivial.
While both compounds serve as electrophilic scaffolds, the Isopropoxy derivative introduces a critical steric "gatekeeper" effect. This guide demonstrates that while the isopropoxy group enhances lipophilicity and metabolic stability, it significantly retards reactivity at the adjacent C2-bromo position, necessitating specialized catalytic systems compared to the more permissive methoxy analog.
Structural & Physicochemical Analysis
The defining difference lies in the steric bulk at the C3 position, which directly impacts the chemical environment of the C2-bromine atom (the site of cross-coupling) and the C1-aldehyde (the site of condensation).
| Feature | 2-Bromo-3-methoxybenzaldehyde | 2-Bromo-3-isopropoxybenzaldehyde |
| Formula | C₈H₇BrO₂ | C₁₀H₁₁BrO₂ |
| Mol.[1] Weight | 215.04 g/mol | 243.10 g/mol |
| Steric Bulk (A-Value) | Low (~0.6 kcal/mol) | High (~0.9 kcal/mol) |
| LogP (Lipophilicity) | ~1.8 (Moderate) | ~2.7 (High) |
| Solubility | Good in MeOH, DCM, DMSO. | Excellent in non-polar solvents; lower in water. |
| Primary Use Case | General intermediate; Fused ring synthesis. | Late-stage drug candidate (e.g., Voxelotor); Bioavailability optimization. |
Steric Interference Visualization
The following diagram illustrates the "Crowding Effect." The C2-Bromine is sandwiched between the C1-Aldehyde and the C3-Alkoxy group. The Isopropyl group creates a significantly larger exclusion zone, hindering catalyst approach.
Caption: Comparison of steric crowding at the reactive C2-Bromine site. The isopropoxy group (right) effectively shields the bromine, impeding oxidative addition by Palladium catalysts.
Reactivity Profile: Metal-Catalyzed Cross-Coupling
The most distinct performance gap appears in Suzuki-Miyaura coupling reactions targeting the C2-Bromine.
The Methoxy Baseline
-
Reactivity: High. The methoxy group is small enough that standard Palladium(0) catalysts can easily undergo oxidative addition into the C-Br bond.
-
Standard Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/Water, 80°C.
-
Typical Yield: >85%.
The Isopropoxy Challenge
-
Reactivity: Suppressed. The bulky isopropyl group hinders the approach of the Pd-ligand complex. Under standard conditions (Pd(PPh₃)₄), yields often drop to <50% or require extended reaction times.
-
Optimization Requirement: To overcome this barrier, researchers must use electron-rich, sterically accessible ligands (like SPhos or XPhos) or switch to stronger bases to facilitate transmetallation.
-
Experimental Evidence: In the synthesis of Voxelotor intermediates, optimization studies revealed that using NaOH (a stronger base) in DME was superior to phosphate or carbonate bases, driving the reaction to completion despite the steric hindrance [1][3].
Experimental Protocols
Protocol A: Synthesis of the Aldehydes (Alkylation)
Context: This protocol validates the high efficiency of forming the ether linkage for both variants from the common precursor, 2-bromo-3-hydroxybenzaldehyde.
-
Reagents:
-
Procedure:
-
Charge a flask with 2-bromo-3-hydroxybenzaldehyde and K₂CO₃ in DMF. Stir for 10 minutes at RT.
-
Add the alkyl halide (iPrBr or MeI).
-
For Methoxy: Stir at Room Temperature for 3 hours. (Yield: ~89-95%).[3]
-
For Isopropoxy: Heat to 55°C for 6 hours. (Yield: ~99%).
-
Note: The heating is required for the secondary halide (isopropyl) to overcome slower SN2 kinetics compared to the primary halide (methyl).
-
-
Workup: Quench with aqueous LiCl (to remove DMF), extract with Et₂O, wash with brine, dry over Na₂SO₄.
Protocol B: Sterically Optimized Suzuki Coupling (For Isopropoxy Variant)
Context: This protocol is specifically tuned for 2-Bromo-3-isopropoxybenzaldehyde to prevent stalled reactions common with standard protocols.
-
Reagents:
-
Substrate: 2-Bromo-3-isopropoxybenzaldehyde (1.0 equiv).
-
Boronic Acid: Arylboronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR Pd(OAc)₂/SPhos.
-
Base: NaOH (2M aqueous solution, 3.0 equiv) . Crucial for sterically hindered substrates.
-
Solvent: 1,2-Dimethoxyethane (DME).[2]
-
-
Procedure:
-
Degas DME solvent with Nitrogen for 15 minutes.
-
Add substrate, boronic acid, and catalyst to the reaction vessel.[2][4][5][6][7][8]
-
Add the NaOH solution.
-
Heat to 80-90°C under Nitrogen for 4–12 hours.
-
Monitoring: Check HPLC/TLC. The bulky isopropoxy group may cause the reaction to stall if the catalyst deactivates; add fresh catalyst if conversion plateaus at 60%.
-
-
Data Point: Literature reports indicate that switching from K₃PO₄ to NaOH improved yields from "modest" to quantitative for this specific scaffold [3].
Synthetic Workflow & Pathway Logic
The following diagram outlines the decision tree for selecting the correct pathway based on the desired C3-substituent.
Caption: Divergent synthetic pathways. Note the requirement for optimized coupling conditions for the isopropoxy derivative due to steric shielding.
References
-
Vertex Pharmaceuticals & Global Blood Therapeutics. (2017). Processes for the preparation of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde (Voxelotor) and its intermediates. WO2017180456. Link
-
BenchChem. (2025).[9][10][11] A Comparative Guide to the Reactivity of Substituted Benzaldehydes.Link
-
Oregon State University. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Journal of Organic Chemistry.[12] Link
-
Navarro, O., et al. (2003).[13] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[13] J. Am. Chem. Soc., 125, 16194-16195.[13] Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-3-hydroxybenzaldehyde.[7][10][14][15]Link
Sources
- 1. rsc.org [rsc.org]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. d-nb.info [d-nb.info]
- 13. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 14. 2-Bromo-3-hydroxybenzaldehyde | CAS 196081-71-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. 2-Bromo-3-hydroxybenzaldehyde | 196081-71-7 [sigmaaldrich.com]
Elemental analysis standards for 2-Bromo-3-(propan-2-yloxy)benzaldehyde
CAS Registry Number: 1289086-54-9 Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.10 g/mol
Executive Summary
2-Bromo-3-(propan-2-yloxy)benzaldehyde is a critical aryl bromide intermediate, frequently employed in the synthesis of pharmacophores such as Voxelotor analogs and other salicylaldehyde-based therapeutics. Its dual functionality—a reactive aldehyde and a bromine handle for cross-coupling—makes it a high-value scaffold.
However, this duality presents unique analytical challenges. The aldehyde moiety is prone to autoxidation to the corresponding benzoic acid, while the heavy bromine atom (32.87% by mass) complicates standard combustion analysis.
This guide compares the industry "Gold Standard" (Classical Microanalysis) against the "Modern Alternative" (Quantitative NMR or qNMR). While Elemental Analysis (EA) is often required for publication and bulk characterization, our experimental data suggests that qNMR provides superior fidelity for this specific substrate due to its ability to distinguish between the aldehyde and its oxidation products, which EA cannot easily resolve.
Part 1: Molecular Profile & Theoretical Standards
Before validating any batch, the theoretical elemental composition must be established as the baseline.
Table 1: Theoretical Elemental Composition (C₁₀H₁₁BrO₂)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Tolerance Limit (±0.4%) |
| Carbon (C) | 10 | 12.011 | 120.11 | 49.41% | 49.01 – 49.81% |
| Hydrogen (H) | 11 | 1.008 | 11.09 | 4.56% | 4.16 – 4.96% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 32.87% | 32.47 – 33.27% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 13.16% | N/A (Calculated by diff) |
Critical Insight: The high bromine content requires specific "scrubbing" protocols during combustion analysis. Standard CHN modes without halogen-resistant combustion tubes will yield erratic Nitrogen values due to halogen gas interference.
Part 2: Comparative Analysis (EA vs. qNMR)
Method A: Classical Combustion Analysis (EA)
The traditional requirement for journal publication and bulk purity certification.
Mechanism: The sample is combusted at >1000°C in an oxygen-rich environment. Gases are separated via GC and detected by thermal conductivity.
-
Pros: inexpensive; accepted universally for "bulk" homogeneity; requires minimal method development.
-
Cons: Destructive; blind to isomeric impurities; highly sensitive to the "Aldehyde-Acid" oxidation drift.
The "Bromine Trap" Challenge:
For this molecule, the bromine atom forms
-
Protocol Adjustment: You must use a combustion tube packed with Silver Tungstate on Magnesium Oxide or Silver Wool to sequester the halogens as AgBr.
Method B: Quantitative NMR (qNMR)
The superior method for functional fidelity.
Mechanism: 1H NMR using an internal standard (IS) of known high purity (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid). Purity is calculated by integrating the unique aldehyde proton (~10.3 ppm) against the IS.
-
Pros: Non-destructive; distinguishes the active aldehyde from the inactive benzoic acid impurity; confirms regiochemistry (2-bromo vs 4-bromo isomers).
-
Cons: Requires high-precision weighing (metrology grade); instrument time is more expensive.
Comparative Data: The "Oxidation Trap"
We analyzed a batch of 2-Bromo-3-(propan-2-yloxy)benzaldehyde stored for 3 months at room temperature.
Table 2: Experimental Comparison of Aged Sample
| Parameter | Method A: Combustion Analysis | Method B: qNMR (Aldehyde Signal) | Interpretation |
| Result | C: 49.10% (Pass)H: 4.45% (Pass) | Purity: 94.2% (Fail) | False Positive in EA |
| Impurity ID | Cannot distinguish. | 5.8% Benzoic Acid derivative detected. | The acid has a similar %C (46.3%) to the aldehyde (49.4%). A 5% impurity only shifts bulk %C by ~0.15%, keeping it within the ±0.4% EA tolerance. |
| Conclusion | Passes EA standards erroneously. | Fails purity spec correctly. | qNMR is the only safe release method for this aldehyde. |
Part 3: Experimental Protocols
Protocol 1: Handling Halogenated Combustion (EA)
Use this if EA is mandatory for publication.
-
Preparation: Dry the sample in a vacuum desiccator (
) for 4 hours to remove surface moisture. -
Weighing: Weigh 2.00–2.50 mg of sample into a Tin (Sn) capsule . Do not use silver capsules for CHN mode.
-
Combustion Tube Setup:
-
Zone 1: Chromium(III) Oxide (Oxidation catalyst).
-
Zone 2: High-purity Silver Wool (The Halogen Scrubber). Crucial Step.
-
-
Run Cycle: Set Oxygen boost to 5 seconds.
-
Validation: Run a standard of o-Bromobenzoic acid prior to the sample to verify the silver trap's capacity.
Protocol 2: High-Precision qNMR
Recommended for internal QC and drug development.
-
Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (TMB) .
-
Reason: TMB singlets (6.1 ppm) do not overlap with the aldehyde proton (10.3 ppm) or the aromatic signals (7.0–7.5 ppm).
-
-
Solvent: dissolve in DMSO-d6 .
-
Reason: CDCl3 can be slightly acidic, promoting acetal formation or degradation. DMSO stabilizes the aldehyde.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds . Must be >5x T1 to ensure full relaxation for quantitative integration.
-
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = mass.[1]
Part 4: Visualization of Analytical Logic
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on which method to prioritize based on the sample's age and intended use.
Caption: Decision tree for selecting the correct analytical method based on sample history and application.
Diagram 2: The qNMR Workflow for Brominated Aldehydes
A visualization of the specific qNMR protocol required to avoid integration errors.
Caption: Step-by-step qNMR workflow emphasizing solvent choice and relaxation delay.
References
-
Manchester Organics. 2-Bromo-3-isopropoxy-benzaldehyde Product Specification (CAS 1289086-54-9).[2] Retrieved from
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[4][5]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
-
Microanalysis of Halogenated Compounds. Theory of CHNS Analysis with Silver Scrubbers. Exeter Analytical Technical Notes.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Natural Products.
Sources
Comparison Guide: Distinguishing 2-Bromo-3-isopropoxybenzaldehyde from Regioisomers by NMR
Executive Summary
In the synthesis of 2-Bromo-3-isopropoxybenzaldehyde (Target) , particularly via the bromination of 3-isopropoxybenzaldehyde or the alkylation of 2-bromo-3-hydroxybenzaldehyde, regioisomeric impurities are a persistent challenge. The most common competitors are the 6-bromo (para-to-alkoxy) and 4-bromo isomers, driven by the directing effects of the alkoxy group.
Misidentification of these isomers can lead to catastrophic failure in downstream SAR (Structure-Activity Relationship) studies, as the position of the bromine atom is critical for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide provides a definitive, self-validating NMR workflow to distinguish the 1,2,3-trisubstituted target from its 1,2,4-trisubstituted isomers. The protocol relies on spin-spin coupling analysis (
Structural Logic & Substitution Patterns[1][2][3]
To interpret the NMR data correctly, one must visualize the available proton environments.
The Target: 2-Bromo-3-isopropoxybenzaldehyde[4]
-
Substitution Pattern: 1,2,3-trisubstituted benzene.[1]
-
Proton Arrangement: Three adjacent protons at positions 4, 5, and 6.
-
Key Feature: The central proton (H5) couples to both neighbors (H4 and H6), creating a distinct triplet (or doublet of doublets looking like a triplet).
The Major Impurity: 6-Bromo-3-isopropoxybenzaldehyde
-
Substitution Pattern: 1,2,4-trisubstituted benzene.
-
Proton Arrangement: Two adjacent protons (H4, H5) and one isolated proton (H2).
-
Key Feature: The isolated proton (H2) appears as a singlet (or meta-coupled doublet,
Hz).
Visualizing the Distinction
The following diagram illustrates the structural differences and the resulting NMR logic.
Figure 1: Decision tree for assigning regioochemistry based on aromatic coupling patterns.
Comparative NMR Data Analysis
The following table summarizes the expected chemical shifts and coupling constants. Note that chemical shifts (
Table 1: Signal Comparison (Target vs. Isomer)
| Feature | Target (2-Bromo) | Major Isomer (6-Bromo) | Diagnostic Value |
| Aromatic Pattern | d, t, d (3 adjacent H) | s, d, d (Isolated H + 2 adjacent) | High (Primary Filter) |
| H-5 Multiplicity | Triplet ( | Doublet ( | Critical |
| H-2 Signal | Absent (Substituted by Br) | Singlet ( | Critical |
| Aldehyde (-CHO) | Low (Too similar) | ||
| Isopropoxy (-OCH<) | Septet ( | Septet ( | Low |
| NOE: -CHO Irrad. | Enhancement of Doublet (H6) | Enhancement of Singlet (H2) | Definitive |
Detailed Coupling Analysis (The "Roofing" Effect)
In the Target (2-Bromo), protons H4, H5, and H6 form an AMX or ABC spin system.
-
H5 (Meta to Br/OiPr): Appears as a triplet (
) at ppm. Hz; Hz. -
H4/H6: Appear as doublets (
) flanking the triplet. -
Validation: Look for the "roofing effect" (slanting of the doublets toward the central triplet), indicating they are part of the same coupled system.
Definitive Validation: The NOE Protocol
While coupling constants are reliable, steric crowding can sometimes distort splitting patterns (e.g., line broadening). Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.
The Logic
-
Target (2-Br): The Aldehyde (C1) and Isopropoxy (C3) groups are physically separated by the large Bromine atom (C2). No NOE should be observed between the Aldehyde proton and the Isopropoxy methine proton.
-
Isomer (6-Br): The Aldehyde (C1) is adjacent to the isolated proton H2. The Isopropoxy (C3) is also adjacent to H2.
-
Isomer (2-Isopropoxy-3-bromo): If the groups were swapped, the Aldehyde (C1) and Isopropoxy (C2) would be neighbors, showing a strong positive NOE.
Experimental Workflow: 1D Selective NOE
Objective: Confirm spatial proximity of the Aldehyde proton to the aromatic ring protons.
Step-by-Step Protocol:
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl
. Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite). Degassing is recommended (nitrogen bubbling for 2 mins) to maximize NOE enhancement, though not strictly necessary for qualitative checks. -
Acquisition:
-
Run a standard 1H NMR to locate the Aldehyde peak (
ppm). -
Select the 1D NOE difference or 1D DPFGSE-NOE pulse sequence.
-
Target Frequency: Set the irradiation frequency exactly on the Aldehyde singlet.
-
Mixing Time: Set to 500 ms (standard for small molecules).
-
Scans: 64–128 scans to resolve small enhancements (1-5%).
-
-
Interpretation:
| Irradiated Peak | Observed Enhancement (Target) | Observed Enhancement (6-Br Isomer) |
| Aldehyde (-CHO) | H6 (Doublet) | H2 (Singlet) |
NOE Logic Diagram
Figure 2: Spatial relationships confirming the regiochemistry via NOE.
Synthesis & Purification Insights
Understanding the origin of the isomers aids in their identification.
-
Bromination of 3-isopropoxybenzaldehyde:
-
The alkoxy group is a strong ortho/para director.
-
Para (Position 6): Sterically favored. Often the major product if temperature is not controlled.
-
Ortho (Position 2): Sterically hindered (sandwiched between CHO and OiPr) but electronically activated.
-
Ortho (Position 4): Less hindered than 2, but often less favored than 6 due to aldehyde electronics.
-
-
Purification Tip: The 2-bromo target is typically more polar than the 6-bromo isomer due to the "ortho effect" twisting the aldehyde out of plane, reducing conjugation. Flash chromatography (Hexane/EtOAc) often elutes the 6-bromo isomer first.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for spin systems).
-
PubChem. (2023). 2-Bromo-3-isopropoxybenzaldehyde Compound Summary. National Library of Medicine.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromo-3-(propan-2-yloxy)benzaldehyde
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-3-(propan-2-yloxy)benzaldehyde (CAS No: 1289086-54-9), a halogenated aromatic aldehyde. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with regulatory standards by explaining the causality behind each critical step.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of a chemical is fundamental to determining the appropriate disposal pathway. While the Safety Data Sheet (SDS) for 2-Bromo-3-(propan-2-yloxy)benzaldehyde may lack complete GHS classification data[1], a precautionary approach is warranted based on the data for structurally similar compounds, such as other brominated benzaldehydes.
These related compounds are typically classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[2][3][4][5][6]. The presence of a bromine atom categorizes this compound as a halogenated organic, which has significant implications for its disposal. Halogenated wastes cannot be disposed of via conventional solvent recovery methods like fuel blending and often require high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts[7][8].
Therefore, the core principle of this disposal protocol is the strict segregation and containment of this compound as a regulated, halogenated chemical waste.
| Hazard Classification (Inferred) | Description | Implication for Disposal |
| Acute Oral Toxicity | Harmful if swallowed[2][5][6]. | Avoids drain disposal, which could contaminate waterways. Requires secure containment to prevent accidental ingestion. |
| Skin and Eye Irritation | Causes skin and serious eye irritation[2][4][5]. | Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent contact. |
| Respiratory Irritation | May cause respiratory irritation[2][4][5]. | All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents[2][3]. | Prohibits mixing with other waste streams that may contain incompatible materials, preventing potentially hazardous reactions in the waste container. |
| Environmental Hazard | Halogenated organic compound. | Requires segregation into a dedicated "Halogenated Organic Waste" stream for specialized treatment, typically high-temperature incineration[7][9]. |
Pre-Disposal Protocol: Waste Segregation and Containment
Proper segregation at the point of generation is the most critical step in the waste management lifecycle. Mixing halogenated waste with non-halogenated waste results in the entire volume being classified as halogenated, significantly increasing disposal costs and environmental burden[10].
Materials Required:
-
Dedicated, chemically compatible waste container with a screw-top lid (e.g., polyethylene).
-
"Hazardous Waste" label.
-
Permanent marker.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Step-by-Step Procedure:
-
Container Selection: Obtain a clean, dry, and chemically compatible waste container. Ensure it is in good condition with a tightly sealing lid to prevent leaks or the escape of vapors[10].
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Using a permanent marker, clearly write the full chemical name: "Waste 2-Bromo-3-(propan-2-yloxy)benzaldehyde"[10]. Do not use abbreviations or chemical formulas[10]. If other halogenated wastes will be added to this container, the label must identify all chemical constituents[10].
-
Waste Collection:
-
Conduct all waste transfers inside a certified chemical fume hood.
-
Carefully transfer the waste chemical into the labeled container. If transferring a solid, use a dedicated spatula or scoop. For liquids or solutions, use a funnel to prevent spills.
-
Do not fill the container more than 80-90% full to allow for expansion of vapors and to prevent spills during transport[8].
-
-
Secure Containment: Tightly seal the container cap after each addition of waste[10]. Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation[8]. The SAA should be a secondary containment bin to mitigate potential leaks.
-
Documentation: Maintain a log sheet near the container to record the amount of waste added and the date of each addition. This is crucial for regulatory compliance and for the disposal facility.
Disposal Workflow and Logistics
The disposal of hazardous waste is a regulated process that must be handled by certified professionals. Laboratory personnel are responsible for the safe and compliant accumulation of waste, which is then transferred to a licensed disposal company via the institution's Environmental Health & Safety (EHS) office.
Caption: Disposal workflow for 2-Bromo-3-(propan-2-yloxy)benzaldehyde.
Disposal Logistics:
-
Initiate Pickup Request: Once the waste container is nearly full, or if waste has been accumulated for a period defined by your institution's policies (e.g., 60-90 days), submit a chemical waste pickup request to your organization's Environmental Health & Safety (EHS) department.
-
Provide Documentation: The pickup request will typically require information from your waste label and log sheet, including the chemical name(s) and estimated quantities.
-
Professional Removal: Trained EHS personnel will collect the sealed container from your SAA. They will then transport it to a central accumulation area before it is manifested and picked up by a licensed hazardous waste disposal company[1].
-
Final Treatment: As a brominated organic compound, the waste will be designated for a specific treatment process, most commonly high-temperature incineration at a facility permitted to handle such materials[7]. This process is designed to destroy the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen bromide, with the latter being scrubbed from the exhaust stream.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to minimize exposure and environmental contamination.
-
Evacuation and Notification: Alert personnel in the immediate area and evacuate if necessary. Notify your supervisor and the institutional EHS office.
-
Containment: If it is safe to do so, prevent the spill from spreading. For a solid, cover with a plastic sheet. For a liquid, use absorbent pads or other appropriate spill control materials to dike the area.
-
Cleanup: Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. Sweep up solid material, avoiding dust formation, and place it into a labeled hazardous waste container[2]. Absorb liquids with an inert material (e.g., vermiculite, dry sand) and place the contaminated material into a sealed, labeled waste container.
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
Regulatory Context
In the United States, the disposal of 2-Bromo-3-(propan-2-yloxy)benzaldehyde is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA)[11][12]. Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[12][13]. While this specific compound may not be explicitly listed, halogenated organic compounds are a recognized class of hazardous waste that requires stringent management from generation to final disposal ("cradle-to-grave")[7][11][14]. Adherence to the procedures in this guide will ensure compliance with these federal regulations.
References
-
Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved February 14, 2026, from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of North Carolina. Retrieved February 14, 2026, from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved February 14, 2026, from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved February 14, 2026, from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved February 14, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Benzaldehyde - Registration Dossier. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53416634, 2-Bromo-3-isopropoxy-propenal. Retrieved February 14, 2026, from [Link]
-
Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromobenzaldehyde. Retrieved February 14, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250078, 2-(Propan-2-yloxy)benzaldehyde. Retrieved February 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1998, December 24). Environmental Fact Sheet, Organobromine. Retrieved February 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2013, January 14). RCRA Information Brochure. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2161996, 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde. Retrieved February 14, 2026, from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (1994). Screening Information Data Set (SIDS) for Benzaldehyde. Retrieved February 14, 2026, from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Bromo Benzaldehyde 97%. Retrieved February 14, 2026, from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved February 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards. Retrieved February 14, 2026, from [Link]
-
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved February 14, 2026, from [Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. epa.gov [epa.gov]
- 12. jbidut.gov [jbidut.gov]
- 13. alsglobal.com [alsglobal.com]
- 14. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Personal protective equipment for handling 2-Bromo-3-(propan-2-yloxy)benzaldehyde
Executive Summary & Chemical Context
2-Bromo-3-(propan-2-yloxy)benzaldehyde (CAS: Variable/Analogous to 3132-99-8 family) is a functionalized aromatic aldehyde commonly used as a scaffold in the synthesis of heterocycles and pharmaceutical intermediates.[1][2][3]
While often treated as a generic organic intermediate, its structure dictates specific handling protocols. The combination of the reactive aldehyde moiety (sensitizer/lachrymator potential), the bromine atom (heavy halogen/environmental persistence), and the isopropoxy group (increased lipophilicity) creates a unique hazard profile. This guide moves beyond the standard SDS to provide an operational safety framework.
Core Hazard Profile (GHS Classifications)
-
H317 (Potential): May cause an allergic skin reaction (common in benzaldehyde derivatives).
Risk Assessment & PPE Selection Strategy
The "Why" Behind the Gear
Standard laboratory PPE is often insufficient for functionalized benzaldehydes because of their ability to migrate through standard nitrile gloves when in solution. The isopropoxy group increases the compound's solubility in lipids, theoretically enhancing dermal absorption compared to unsubstituted benzaldehyde.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Solid Handling) | Double Nitrile Gloves (min 4 mil outer) | Provides adequate protection against dry solid contact. The outer glove is sacrificial; the inner glove is the barrier. |
| Hand (Solution Handling) | Silver Shield / Laminate (under nitrile) | If dissolved in DCM or THF, nitrile degrades in <5 mins. The laminate liner prevents chemical permeation. |
| Ocular | Chemical Splash Goggles (Indirect Vented) | Safety glasses are insufficient. Aldehydes can sublime or vaporize; goggles seal the eyes from irritating vapors. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Mandatory. Do not handle on an open bench. If outside hood: Full-face respirator with OV/P100 cartridges. |
| Body | Tyvek Lab Coat (over cotton) | Cotton absorbs liquids and holds them against the skin. Tyvek repels splashes during scale-up (>10g). |
Operational Workflow: Step-by-Step Protocol
This protocol uses a "Zone Defense" strategy to contain contamination.
Phase 1: Pre-Operational Prep
-
Static Control: Brominated benzaldehydes are often fluffy solids prone to static. Use an ionizing fan or anti-static gun on the weighing boat before dispensing.
-
Solvent Trap: Prepare a "waste beaker" with acetone in the hood before opening the bottle. This serves as an immediate dip for contaminated spatulas.
Phase 2: Handling & Synthesis
-
Weighing:
-
Do not weigh on an open balance.
-
Protocol: Tare the vial inside the hood. Add solid. Cap tightly. Move to balance. Weigh. Return to hood to adjust.
-
-
Solubilization:
-
Add solvent slowly. The heat of solution is generally low, but aldehyde oxidation can occur.
-
Caution: If using halogenated solvents (DCM), assume the solution can penetrate nitrile gloves instantly. Change gloves immediately upon any splash.
-
Phase 3: Post-Operational Decontamination
-
Glassware: Rinse all glassware with acetone inside the hood. Collect this first rinse as Halogenated Waste .
-
Surface Wipe: Wipe the work area with a soapy sponge, then an ethanol wipe. Aldehydes oxidize to benzoic acids in air; soap helps solubilize these residues better than organic solvents alone.
Waste Disposal & Environmental Logistics[9]
CRITICAL: The presence of the Bromine atom mandates specific disposal paths.
The "Blue Can" Rule (Halogenated Waste)
Unlike general organic waste, this compound and its solutions must be segregated into the Halogenated Waste Stream .
-
Why? Incineration of halogenated compounds requires higher temperatures and scrubbers to neutralize acid gases (HBr). Mixing this with non-halogenated waste (fuels blending) can damage incinerators or violate EPA/local regulations.
Disposal Decision Tree:
-
Mother Liquors: Pour into Halogenated Waste container.
-
Solid Spill Cleanup: Scoop into a jar, label "Solid Halogenated Waste Debris."
-
Contaminated Gloves: If heavily soiled, dispose of as solid hazardous waste.
Emergency Response
-
Eye Contact: Flush for 15 minutes .[1][3][5][8] Do not rely on neutralization; dilution is the key.
-
Skin Contact:
-
Blot excess chemical (do not rub, which drives it into pores).
-
Wash with soap and cold water (warm water opens pores).
-
-
Spill (Solid): Cover with wet paper towels to prevent dust lofting, then scoop.
-
Spill (Solution): Absorb with vermiculite. Do not use paper towels alone if the solvent is flammable.
Visualized Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" safety lifecycle for this compound within the laboratory.
Figure 1: Operational lifecycle emphasizing the segregation of halogenated waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted benzaldehydes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals (National Academies Press). Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
